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  • Product: H-D-Cys(Mmt)-OH
  • CAS: 926935-33-3

Core Science & Biosynthesis

Foundational

Advanced Peptide Engineering: Physical, Chemical, and Mechanistic Profiling of H-D-Cys(Mmt)-OH

Executive Summary In the landscape of modern peptide therapeutics, controlling the regioselective formation of disulfide bonds while enhancing proteolytic stability is a paramount challenge. H-D-Cys(Mmt)-OH —a D-enantiom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptide therapeutics, controlling the regioselective formation of disulfide bonds while enhancing proteolytic stability is a paramount challenge. H-D-Cys(Mmt)-OH —a D-enantiomer of cysteine featuring a free N-terminus and a 4-methoxytrityl (Mmt) protected thiol—serves as a highly specialized building block designed to address these hurdles. By leveraging the extreme acid lability of the Mmt group alongside the enzymatic resistance conferred by D-chirality, researchers can execute complex, self-validating on-resin chemistries. This technical guide deconstructs the physical properties, mechanistic cleavage pathways, and validated protocols for utilizing H-D-Cys(Mmt)-OH in advanced drug development.

Molecular Identity & Physicochemical Profile

Unlike its Fmoc-protected counterpart used for internal sequence elongation, H-D-Cys(Mmt)-OH lacks an N- α protecting group. This specific configuration is strategically deployed for N-terminal capping, streamlining synthesis by eliminating the final deprotection step while introducing a protease-resistant D-amino acid.

The physical and computed properties of H-D-Cys(Mmt)-OH dictate its solubility and handling during Solid-Phase Peptide Synthesis (SPPS).

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name (2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid
CAS Number 926935-33-3
Molecular Formula C₂₃H₂₃NO₃S
Molecular Weight 393.5 g/mol
Exact Mass 393.1398 Da
Topological Polar Surface Area (TPSA) 97.9 Ų
XLogP3 1.9
Hydrogen Bond Donors / Acceptors 2 / 5

| Rotatable Bonds | 8 |

Data sourced from [1].

Chemical Reactivity & The Orthogonality Paradigm

The utility of the Mmt protecting group is rooted in its highly tuned acid lability, which is governed by electronic resonance. The presence of a single para-methoxy group on one of the phenyl rings of the trityl system donates electron density into the aromatic system. When exposed to mild acid, the sulfur-carbon bond is cleaved, and the resulting carbocation is heavily stabilized by this resonance network.

Because of this stabilization, Mmt can be cleaved with 1–2% Trifluoroacetic acid (TFA) [2]. This creates a powerful orthogonality paradigm when compared to other thiol protecting groups, allowing for the regioselective pairing of multiple disulfide bonds within a single peptide sequence[3].

Table 2: Orthogonality Matrix for Cysteine Protecting Groups

Protecting Group Cleavage Condition Cleavage Mechanism Orthogonality Status
Mmt (4-Methoxytrityl) 1–2% TFA in DCM S_N1 (Highly stabilized carbocation) Cleaved; leaves Trt, tBu, and Acm intact[4].
Trt (Trityl) on Cys 90–95% TFA S_N1 (Standard carbocation) Stable under 1% TFA; cleaved during global deprotection[4].
tBu (tert-Butyl) 95% TFA + Heat / Strong Acids S_N1 (Poorly stabilized) Highly stable under Mmt/Trt cleavage conditions.

| Acm (Acetamidomethyl) | Iodine (I₂) or Palladium | Oxidative / Metal-catalyzed | Completely orthogonal to all TFA concentrations[3]. |

Mechanistic Pathway of Mmt Cleavage

Understanding the reaction mechanism is critical for optimizing yields and preventing side reactions. The cleavage of Mmt is an equilibrium-driven S_N1 process. If the generated Mmt⁺ cation is not permanently removed from the microenvironment, the highly nucleophilic free thiol will simply re-alkylate, drastically reducing deprotection efficiency.

To drive the reaction forward, a scavenger such as Triisopropylsilane (TIS) is introduced. TIS acts as a bulky hydride donor, irreversibly reducing the Mmt⁺ cation into a stable, unreactive triphenylmethane derivative[5].

Mechanism Cys Cys-S-Mmt (Protected Thiol) Acid H+ (1-2% TFA) Cys->Acid Addition Intermediate Protonated Thioether Acid->Intermediate Products Cys-SH + Mmt+ (Orange Cation) Intermediate->Products Acidolysis Scavenger TIS (Hydride Donor) Products->Scavenger Scavenging Final Mmt-H (Irreversibly Quenched) Scavenger->Final Permanent

Mechanistic pathway of acid-catalyzed Mmt cleavage and irreversible hydride quenching.

Experimental Methodology: Self-Validating Deprotection

A hallmark of robust scientific protocols is self-validation. The Mmt⁺ carbocation absorbs strongly at 460–470 nm, visually manifesting as a bright yellow/orange color[2]. This optical property transforms the deprotection protocol into a self-monitoring system: the presence of color confirms active cleavage, while a colorless wash validates complete deprotection.

Protocol: Selective On-Resin Mmt Deprotection & Disulfide Formation
  • Resin Swelling: Suspend the peptide-resin in Dichloromethane (DCM) for 15 minutes. Causality: Expanding the polymer matrix ensures uniform reagent penetration to the sterically hindered core.

  • Acidolytic Cleavage: Apply a cleavage cocktail of 1–2% TFA and 5% TIS in DCM[2]. Agitate for 5 minutes.

  • Colorimetric Validation: Drain the reactor. The solution will be bright yellow/orange. This confirms the generation of the Mmt⁺ cation.

  • Iterative Scavenging: Repeat Step 2 (3 to 5 times). Validation Check: The protocol is strictly complete only when the drained cleavage cocktail remains completely colorless, proving the total depletion of the Mmt group[2].

  • Neutralization: Wash the resin extensively with DCM (3x), followed by N,N-Dimethylformamide (DMF) (3x) to purge residual acid and scavengers.

  • On-Resin Oxidation: With the free thiols exposed, introduce a mild oxidant (e.g., N-Chlorosuccinimide or ambient air in a slightly basic buffer) to force intramolecular disulfide bond formation prior to global cleavage[6].

Workflow N1 Peptide-Resin (Contains H-D-Cys(Mmt)) N2 Swell Resin (DCM, 15 min) N1->N2 N3 Mmt Cleavage (1-2% TFA, 5% TIS) N2->N3 N4 Colorimetric Validation (Check for Orange Color) N3->N4 N4->N3 If yellow/orange N5 Wash Cycle (DCM/DMF) N4->N5 If colorless N6 On-Resin Oxidation (Disulfide Formation) N5->N6 N7 Global Cleavage (95% TFA) N6->N7

Workflow for self-validating on-resin Mmt deprotection and disulfide formation.

Strategic Applications in Drug Development

The integration of H-D-Cys(Mmt)-OH is particularly transformative in two distinct therapeutic arenas:

  • Radiopharmaceuticals & Molecular Imaging: Peptides used for targeted radionuclide therapy must survive the highly proteolytic environment of human blood. By capping the N-terminus with a D-Cysteine, the peptide gains profound resistance to aminopeptidases. The selectively deprotected thiol can then be conjugated to bifunctional chelators (e.g., DOTA, NOTA) for radiometal binding.

  • Venom-Derived Therapeutics (Conotoxins): Poly-disulfide peptides, such as conotoxins, require exact regioselective folding to maintain pharmacological activity. Using Mmt in conjunction with Trt and Acm allows chemists to manually direct the pairing of three separate disulfide bridges in a controlled, stepwise manner[3],[7].

References

  • Title: H-D-Cys(Mmt)-OH | C23H23NO3S | CID 25015247 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: How To: Measure and Optimize the Removal of MMT Protecting Groups Source: Biotage URL: [Link]

  • Title: Disulfide Rich Peptides - which order should the disulfide bonds be formed? Source: Biotage URL: [Link]

  • Title: Folding-Assisted Peptide Disulfide Formation and Dimerization Source: ACS Chemical Biology URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of H-D-Cys(Mmt)-OH in DMF and NMP

Foreword: The Critical Role of Solubility in Peptide Synthesis In the intricate world of peptide synthesis and drug development, the precise control over each molecular interaction is paramount. The solubility of protect...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the precise control over each molecular interaction is paramount. The solubility of protected amino acids, such as H-D-Cys(Mmt)-OH, in the solvents used for solid-phase peptide synthesis (SPPS) is a foundational parameter that dictates the efficiency of coupling reactions, and ultimately, the purity and yield of the final peptide. This guide provides a comprehensive examination of the solubility profile of H-D-Cys(Mmt)-OH in two commonly employed polar aprotic solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Moving beyond a simple data sheet, this document elucidates the underlying chemical principles governing solubility and provides robust, field-tested methodologies for its empirical determination.

Understanding the Components: A Chemist's Perspective

The solubility of a compound is a complex interplay between the solute and the solvent. To understand the solubility of H-D-Cys(Mmt)-OH, we must first consider the individual characteristics of the amino acid derivative and the solvents.

H-D-Cys(Mmt)-OH: A Key Building Block

H-D-Cys(Mmt)-OH, or S-(4-methoxytrityl)-D-cysteine, is a derivative of the amino acid cysteine.[1] The key feature of this compound is the monomethoxytrityl (Mmt) protecting group attached to the sulfur atom of the cysteine side chain.[2][3] This bulky and hydrophobic group is instrumental in preventing unwanted side reactions of the thiol group during peptide synthesis.[3][4] The Mmt group is acid-labile and can be selectively removed under mild acidic conditions, which is a significant advantage in the synthesis of complex peptides, particularly those requiring the formation of disulfide bonds.[3][5][6]

The presence of the large, nonpolar Mmt group significantly influences the overall polarity and, consequently, the solubility of the amino acid derivative. While the free amino acid cysteine has some polarity due to its amino and carboxyl groups, the Mmt group imparts a significant hydrophobic character.

The Solvents: DMF and NMP

Both DMF and NMP are polar aprotic solvents widely used in SPPS.[7][8] Their ability to dissolve a wide range of organic compounds, including protected amino acids, makes them ideal for this application.[9][10][11]

  • N,N-Dimethylformamide (DMF): A versatile solvent with a high dielectric constant, DMF is an excellent solvent for many polar and nonpolar compounds.[9][12][13][14] It is miscible with water and most organic liquids.[9]

  • N-Methyl-2-pyrrolidone (NMP): NMP is another powerful, polar aprotic solvent with high solvency and thermal stability.[10][11][15][16] It is often considered a stronger solvent than DMF for certain applications and can be particularly effective in dissolving larger, more complex molecules.[7][11]

Predicted and Observed Solubility Profile

Factors Influencing Solubility

The solubility of protected amino acids like H-D-Cys(Mmt)-OH is governed by several factors:

  • Amino Acid Side Chain and Protecting Groups: The large, hydrophobic Mmt group is the dominant factor influencing the solubility of H-D-Cys(Mmt)-OH in organic solvents.[4]

  • Solvent Polarity: Polar aprotic solvents like DMF and NMP are effective at solvating both the polar (amino and carboxyl groups) and nonpolar (Mmt group) regions of the molecule.

  • Temperature: Solubility is generally expected to increase with temperature. However, for peptide synthesis applications, reactions are often carried out at or near room temperature.

  • Purity and Crystalline Form: The presence of impurities and the specific crystalline structure of the solid can affect its solubility.

Qualitative and Comparative Solubility

A qualitative assessment for the related compound, Fmoc-Cys(Mmt)-OH, indicates that it is "clearly soluble" in DMF at a concentration of 1 mmole in 2 ml. This suggests a high solubility. Given the structural similarities, it is highly probable that H-D-Cys(Mmt)-OH also exhibits good solubility in DMF.

NMP is generally considered a more powerful solvent than DMF for many organic compounds.[7][11] Therefore, it is anticipated that the solubility of H-D-Cys(Mmt)-OH in NMP would be comparable to or even greater than its solubility in DMF.

Table 1: Predicted Solubility Profile of H-D-Cys(Mmt)-OH

SolventChemical FormulaPredicted SolubilityRationale
N,N-Dimethylformamide (DMF) C₃H₇NOHighPolar aprotic nature effectively solvates the molecule. Qualitative data for the similar Fmoc-Cys(Mmt)-OH supports high solubility.
N-Methyl-2-pyrrolidone (NMP) C₅H₉NOHigh to Very HighGenerally a stronger solvent than DMF, suggesting potentially higher solubility.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, such as in process development and optimization, experimental determination is crucial. The following protocol outlines a robust method for quantifying the solubility of H-D-Cys(Mmt)-OH.

Materials and Equipment
  • H-D-Cys(Mmt)-OH

  • Anhydrous DMF

  • Anhydrous NMP

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of H-D-Cys(Mmt)-OH to a known volume of the solvent (DMF or NMP) in a vial. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vials from the shaker.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of H-D-Cys(Mmt)-OH of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting value is the solubility of H-D-Cys(Mmt)-OH in the tested solvent at the specified temperature, typically expressed in mg/mL or mmol/L.

Causality Behind Experimental Choices
  • Use of Anhydrous Solvents: Moisture can affect the solubility of the compound and potentially lead to side reactions.

  • Equilibration Time: A sufficient equilibration period is necessary to ensure that the solution has reached thermodynamic equilibrium and is truly saturated.

  • Centrifugation and Filtration: These steps are critical to remove all undissolved solids, which would otherwise lead to an overestimation of the solubility.

  • HPLC Quantification: HPLC provides a highly sensitive and accurate method for determining the concentration of the dissolved solute.

Visualization of Key Concepts

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Preparation cluster_analysis Analysis & Calculation prep1 Add excess H-D-Cys(Mmt)-OH to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sample1 Centrifuge to pellet solid prep2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample for analysis sample2->sample3 analysis2 Inject sample and determine concentration sample3->analysis2 analysis1 Prepare HPLC calibration curve analysis1->analysis2 analysis3 Calculate solubility (accounting for dilution) analysis2->analysis3

Caption: Workflow for the empirical determination of solubility.

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of H-D-Cys(Mmt)-OH Mmt Mmt Protecting Group (Hydrophobic) Mmt->Solubility AminoAcid Amino Acid Backbone (Polar) AminoAcid->Solubility DMF DMF DMF->Solubility NMP NMP NMP->Solubility

Caption: Interplay of factors governing solubility.

Conclusion and Field-Proven Insights

The solubility of H-D-Cys(Mmt)-OH in DMF and NMP is a critical parameter for researchers in peptide synthesis and drug development. While quantitative data is not readily published, a thorough understanding of the chemical principles at play allows for strong predictions of high solubility in both solvents, with NMP likely being a slightly stronger solvent.

For applications where precise solubility values are necessary, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. By understanding the "why" behind the solubility characteristics and the "how" of its measurement, scientists can optimize their synthetic protocols, leading to improved yields, higher purity, and ultimately, more successful research and development outcomes.

References

  • Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148–153. Retrieved from [Link]

  • Yoshizawa, T., Ali, R., & McKnight, C. J. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685784. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25015247, H-D-Cys(Mmt)-OH. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2024, November 11). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • Univar Solutions. (n.d.). N-Methyl-2-Pyrrolidone, Technical Grade, Liquid, 55 Gallon Drum. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Huntsman. (2005, December). Dimethylformamide - Technical Data Sheet DMF. Retrieved from [Link]

  • ACS Publications. (2016, September 19). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. Retrieved from [Link]

  • Indian Journal of Chemistry. (1986, February). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6228, Dimethylformamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethylformamide, Technical Grade, Liquid, 430 lb Drum. Retrieved from [Link]

  • LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • ACS Publications. (2019, June 20). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. Retrieved from [Link]

Sources

Foundational

H-D-Cys(Mmt)-OH: A Guide to Long-Term Storage, Stability, and Shelf Life

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of H-D-Cys(Mmt)-OH in Advanced Peptide Synthesis H-D-Cys(Mmt)-OH, or S-(4-methoxytrityl)-D-cyste...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of H-D-Cys(Mmt)-OH in Advanced Peptide Synthesis

H-D-Cys(Mmt)-OH, or S-(4-methoxytrityl)-D-cysteine, is a pivotal building block in solid-phase peptide synthesis (SPPS), particularly in the creation of complex peptides and peptidomimetics. Its utility is rooted in the unique properties of the monomethoxytrityl (Mmt) protecting group. The Mmt group provides robust protection for the thiol side chain of cysteine, preventing unwanted oxidation and side reactions during peptide assembly. Crucially, it is an exceptionally acid-labile protecting group, allowing for its selective removal on-resin under very mild acidic conditions (e.g., 0.5-2% trifluoroacetic acid (TFA) in dichloromethane (DCM)) that leave other, more robust protecting groups like tert-butyl (tBu) and even trityl (Trt) intact.[1][2][3] This orthogonality is essential for complex synthetic strategies, such as the regioselective formation of multiple disulfide bonds.

However, the very lability that makes H-D-Cys(Mmt)-OH so valuable in synthesis also renders it susceptible to degradation during long-term storage. Understanding the factors that govern its stability is not merely a matter of inventory management; it is fundamental to ensuring the integrity of the final peptide product, maintaining reproducibility in research, and guaranteeing the quality of therapeutic candidates. This guide provides a comprehensive analysis of the optimal storage conditions, shelf life considerations, and underlying degradation mechanisms of H-D-Cys(Mmt)-OH, grounded in established principles of chemical stability.

Pillar 1: Physicochemical Properties and Inherent Lability

The stability profile of H-D-Cys(Mmt)-OH is dictated by its molecular structure: a D-cysteine core with a free carboxylic acid, a free amine, and a thiol side chain protected by the Mmt group.

  • The Mmt Protecting Group: The S-Mmt bond is the most sensitive part of the molecule. The stability of the trityl cation formed upon cleavage is enhanced by the electron-donating methoxy group, making the Mmt group significantly more acid-labile than the standard trityl (Trt) group.[2] This means that even trace amounts of acidic contaminants in the storage environment can catalyze its premature cleavage.

  • The Thiol Group: While protected, the underlying thiol is highly susceptible to oxidation. Should the Mmt group be compromised, the exposed sulfhydryl group can readily oxidize, particularly in the presence of atmospheric oxygen, to form a disulfide-bonded dimer (cystine).[4][5]

  • Hygroscopicity: Like many amino acid derivatives, H-D-Cys(Mmt)-OH can be hygroscopic, meaning it can absorb moisture from the air.[6] Absorbed water can not only reduce the purity of the material by weight but also act as a medium for hydrolytic and acid-catalyzed degradation pathways.

Pillar 2: Critical Factors Influencing Long-Term Stability

Four primary environmental factors must be meticulously controlled to ensure the long-term stability and shelf life of H-D-Cys(Mmt)-OH.

Temperature

Lowering the storage temperature is the most effective way to decrease the rate of chemical degradation.[7] For highly sensitive reagents like protected amino acids, freezer storage is paramount.

  • Expertise & Causality: Chemical reactions, including degradation pathways, have activation energy barriers. Lowering the temperature reduces the kinetic energy of the molecules, making it statistically less likely that they will overcome this barrier. For long-term storage (months to years), temperatures of -20°C or lower are strongly recommended.[7][8][9][10] While some suppliers may ship the product at ambient temperature, this is only acceptable for short durations and does not reflect appropriate long-term storage conditions.[9] Some vendors suggest storage at 2-8°C, but -20°C provides a greater margin of safety for this labile compound.[11]

Moisture

Moisture is a significant threat to the stability of H-D-Cys(Mmt)-OH.

  • Expertise & Causality: Water can facilitate the hydrolysis of the Mmt group, especially if acidic impurities are present to catalyze the reaction. Furthermore, the hygroscopic nature of the compound means it will actively draw moisture from the atmosphere if not properly sealed.[6] This leads to a critical best practice: always allow the container to equilibrate to room temperature in a desiccator before opening. [6][8] Failure to do so will cause condensation to form on the cold powder, compromising the integrity of the entire stock.[8] Storing the material in a tightly sealed container, preferably with a desiccant, is essential.[7]

Atmosphere (Oxygen & Inert Gas)

The presence of oxygen is a direct risk factor for the cysteine moiety.

  • Expertise & Causality: While the Mmt group protects the thiol, any degradation that exposes it will be followed by rapid oxidation in the presence of O₂.[4] Therefore, minimizing exposure to air is crucial. For maximum stability, the material should be stored under an inert atmosphere, such as argon or nitrogen.[11] When weighing out the powder, it should be done quickly, and the container should be resealed promptly to minimize air exposure.[6] For users who will access the stock frequently, aliquoting the powder into smaller, single-use vials upon receipt is a highly recommended practice to protect the bulk of the material.[4]

Chemical Environment (pH)

The compound's sensitivity to acid cannot be overstated.

  • Expertise & Causality: The S-Mmt bond is designed to be cleaved by dilute acid.[2] This means the storage environment must be scrupulously free of acidic vapors. Do not store H-D-Cys(Mmt)-OH in the same cabinet or freezer as bottles of volatile acids like TFA, hydrochloric acid, or acetic acid. Even trace amounts of these acids in the local atmosphere can be sufficient to initiate degradation over time.

Pillar 3: Recommended Long-Term Storage Conditions

Based on the analysis of its chemical properties and the factors influencing its stability, the following conditions are recommended for maximizing the shelf life of H-D-Cys(Mmt)-OH.

ParameterRecommended ConditionRationale & Justification
Temperature -20°C or lower Significantly reduces the rate of all potential degradation reactions. Provides the highest degree of long-term stability.[7][8][9]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the thiol group in the event of Mmt group cleavage.[4][11]
Container Tightly-sealed, opaque vial Prevents exposure to moisture and atmospheric oxygen. Opaque containers protect against potential light-induced degradation.[6][7]
Environment Dry (Desiccated), away from acids Prevents moisture absorption and acid-catalyzed cleavage of the Mmt protecting group.[2][6]
Handling Equilibrate to RT before opening Prevents condensation from forming on the compound, which would introduce moisture and accelerate degradation.[6][8]

Pillar 4: Shelf Life Determination: A Protocol for a Self-Validating Stability Study

To empirically determine the shelf life of a specific lot of H-D-Cys(Mmt)-OH under your laboratory's storage conditions, a formal stability study is required. This protocol outlines a self-validating system using a stability-indicating analytical method.

Objective

To assess the purity of H-D-Cys(Mmt)-OH over time under defined long-term storage conditions (-20°C) and accelerated conditions (e.g., 4°C, 25°C/60% RH) to establish a re-test date or shelf life.

Materials
  • H-D-Cys(Mmt)-OH (primary test sample)

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 3-5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Calibrated analytical balance

  • Environmental chambers/cabinets set to desired storage conditions

Experimental Workflow

Stability_Workflow cluster_prep Phase 1: Preparation & T0 Analysis cluster_testing Phase 2: Time-Point Testing cluster_analysis Phase 3: Data Analysis T0_Sample Receive and Characterize H-D-Cys(Mmt)-OH (T0) Aliquot Aliquot into multiple time-point vials T0_Sample->Aliquot Place Place aliquots into storage conditions (-20°C, 4°C, 25°C) Aliquot->Place Pull Pull samples at pre-defined time points (e.g., 1, 3, 6, 12 mo) Place->Pull Equilibrate Equilibrate vial to Room Temperature Pull->Equilibrate Analyze Analyze by HPLC (Purity Assay) Equilibrate->Analyze Record Record Purity (% Area) and observe degradation products Analyze->Record Plot Plot Purity vs. Time for each condition Record->Plot Determine Determine Shelf Life (Time to reach spec limit) Plot->Determine

Caption: Workflow for a long-term stability study of H-D-Cys(Mmt)-OH.

Step-by-Step Methodology
  • Initial Analysis (T=0):

    • Upon receipt, perform a complete analysis of the starting material.

    • Accurately weigh and dissolve a sample in a suitable solvent (e.g., Acetonitrile/Water).

    • Analyze using the HPLC method (see below).

    • Record the initial purity (as % peak area) and the full chromatogram. This is your T=0 baseline.

  • Sample Preparation for Storage:

    • Aliquot the H-D-Cys(Mmt)-OH powder into a sufficient number of small, opaque, airtight vials to cover all time points and conditions. This prevents repeated opening of the main stock.

    • Flush each vial with an inert gas (e.g., Argon) before sealing.

    • Place the vials into the designated stability chambers:

      • Long-Term: -20°C ± 5°C

      • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

      • Intermediate (Optional): 4°C ± 2°C

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 1, 3, 6, 9, 12, 18, 24 months), remove one vial from each storage condition.

    • Crucially, place the vial in a desiccator and allow it to warm completely to room temperature before opening.

    • Prepare and analyze the sample by HPLC exactly as performed at T=0.

  • Stability-Indicating HPLC Method:

    • Column: C18, 4.6 x 150 mm, 3 µm (or similar)

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A typical gradient might be 5% to 95% B over 15-20 minutes. This must be optimized to ensure separation of the main peak from any potential degradation products.[12]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and/or 265 nm (the Fmoc group on related compounds is detectable at 265 nm).[13]

    • Validation: The method is considered "stability-indicating" if it can resolve the intact H-D-Cys(Mmt)-OH peak from peaks corresponding to its degradation products (e.g., H-D-Cys-OH, the cystine dimer).

  • Data Analysis and Shelf-Life Extrapolation:

    • For each time point, calculate the purity of H-D-Cys(Mmt)-OH.

    • Document the appearance of any new peaks, noting their retention times and peak areas.

    • Plot the purity (%) versus time (months) for each storage condition.

    • The shelf life is defined as the time at which the purity drops below a pre-defined specification (e.g., 95%). Data from accelerated conditions can be used to project long-term stability, per ICH guidelines.[14][15]

Pillar 5: Degradation Pathways and Mechanisms

The primary degradation pathway for H-D-Cys(Mmt)-OH is initiated by the acid-catalyzed cleavage of the Mmt protecting group. Once the free thiol is exposed, it is susceptible to oxidation.

Degradation_Pathway Parent H-D-Cys(Mmt)-OH (Stable) Cleavage_Product H-D-Cys-OH (Unstable Intermediate) Parent->Cleavage_Product  Acid-catalyzed cleavage  (H+, e.g., from moisture) Mmt_Cation Mmt Cation (Byproduct) Parent->Mmt_Cation Oxidized_Product Cystine Dimer (Final Degradation Product) Cleavage_Product->Oxidized_Product  Oxidation (O2)  (Dimerization)

Caption: Primary degradation cascade for H-D-Cys(Mmt)-OH.

Mechanism Explained:

  • Initiation - Acid-Catalyzed Cleavage: In the presence of an acid catalyst (H⁺), a proton attacks the ether-like sulfur of the S-Mmt bond. This initiates the cleavage of the bond, releasing the highly stabilized 4-methoxytrityl cation and the free thiol of D-cysteine (H-D-Cys-OH).[2] This is the rate-limiting step and is highly dependent on the presence of acidic impurities and moisture.

  • Propagation - Oxidation: The resulting H-D-Cys-OH is unstable in an aerobic environment. Two molecules of H-D-Cys-OH will react with oxygen, leading to the formation of a disulfide bond and creating the oxidized cystine dimer.[5] This product is a common impurity in cysteine-containing peptides and their precursors.

Conclusion

H-D-Cys(Mmt)-OH is an invaluable tool for peptide chemists, but its utility is directly tied to its purity. The inherent acid lability of the Mmt group demands rigorous control over the storage environment. The optimal strategy for ensuring long-term stability and maximizing shelf life is to store the compound as a lyophilized powder at -20°C or below , under an inert atmosphere , in a tightly sealed, desiccated container , and away from any acidic compounds . By adhering to these conditions and implementing the best practices for handling, researchers can protect the integrity of this critical reagent, ensuring the reliability and success of their synthetic endeavors.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ.

  • LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides.

  • BLD Pharm. 177582-21-7|Fmoc-Cys(MMt)-OH.

  • GenScript. Peptide Storage and Handling Guidelines.

  • Peptide Sciences. Storing and Handling Peptides: Best Practices for Peptides.

  • Bachem. Handling and Storage Guidelines for Peptides.

  • MedChemExpress. Fmoc-Cys(STmp)-OH.

  • Digital CSIC. Supporting Information for "Green and efficient disulfide bond formation using sec-isoamyl and 2-methyloxolane-3-thiol as new sulfenyl protecting groups".

  • BroadPharm. Fmoc-Cys(Mmt)-OH, 177582-21-7.

  • PubChem. H-D-Cys(Mmt)-OH.

  • Omics Online. Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate...

  • AAPPTec. Safety Data Sheet: Fmoc-MeCys(Trt)-OH.

  • Sigma-Aldrich. Fmoc-Cys(Mmt)-OH Novabiochem.

  • LookChem. Fmoc-Cys(MMt)-OH CAS 177582-21-7 Assay >99.0% (HPLC) Factory.

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

  • Barlos, K., et al. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148-53.

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone. Pharmaceutical Research, 7(7), 703-11.

  • KEGG Pathway. Degradation of aromatic compounds - Reference pathway.

  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways.

  • Saric, T., et al. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. Journal of Biological Chemistry, 279(45), 46723-32.

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(8), 787-93.

  • CEM Corporation. Fmoc-Cys(Mmt)-OH.

  • ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1).

Sources

Exploratory

Mechanistic Dynamics and Protocol Optimization for Acid-Labile 4-Methoxytrityl (Mmt) Cleavage

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Whitepaper Executive Summary In complex solid-phase peptide synthesis (SPPS) and oligonucleotide assembly, ortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary

In complex solid-phase peptide synthesis (SPPS) and oligonucleotide assembly, orthogonal protection strategies are paramount for preventing unwanted side reactions during site-specific modifications. The 4-methoxytrityl (Mmt) group has emerged as a critical tool for the temporary protection of cysteine thiols, lysine amines, and histidine imidazoles. This whitepaper deconstructs the chemical mechanism of Mmt cleavage, analyzes the causality behind scavenger selection, and provides a self-validating experimental protocol for maximizing on-resin deprotection efficiency.

The Chemical Mechanism of Mmt Cleavage

The cleavage of the Mmt protecting group proceeds via an SN​1 -type unimolecular nucleophilic substitution pathway. The defining characteristic of Mmt, compared to the standard trityl (Trt) group, is the presence of a single methoxy ( −OCH3​ ) group at the para position of one of the phenyl rings.

Resonance Stabilization and Activation Energy

During mild acid treatment (typically 1-2% Trifluoroacetic Acid), the heteroatom (e.g., the sulfur of cysteine or the nitrogen of lysine) is protonated. This protonation weakens the carbon-heteroatom bond, leading to rate-limiting heterolysis. The resulting 4-methoxytrityl carbocation is exceptionally stable; the lone electron pairs on the oxygen atom of the methoxy group delocalize into the aromatic π -system, stabilizing the empty p-orbital of the central trityl carbon via resonance.

Because of this electronic stabilization, the activation energy for cleavage is significantly lowered, making Mmt approximately 10 times more acid-labile than the standard Trt group[1].

Mmt_Cleavage_Mechanism A 1. Protonation (H+ from TFA) B 2. C-X Cleavage (Rate-Limiting) A->B Acidic Medium C 3. Mmt Carbocation (Absorbs at 460nm) B->C Heteroatom Release E Free Thiol/Amine (Target Product) B->E Deprotected Residue D 4. Scavenger Trapping (TIS Hydride Shift) C->D Electrophilic Attack D->C Reversible w/o Scavenger

Caption: Logical flow of Mmt SN1 cleavage and carbocation scavenging.

The Absolute Necessity of Carbocation Scavengers

A critical failure point in Mmt deprotection is the misunderstanding of the cleavage equilibrium. The generation of the Mmt carbocation is a reversible process. Without intervention, the highly electrophilic carbocation will rapidly re-alkylate the newly freed nucleophile, or migrate to other electron-rich residues such as Tryptophan or Tyrosine[2].

Causality in Scavenger Selection: To drive the reaction forward, a scavenger must be employed to trap the carbocation. While water is sometimes used, it forms Mmt-OH, which can re-ionize under acidic conditions. Therefore, silanes like Triisopropylsilane (TIS) or Triethylsilane (TES) are the industry standards,[3]. Silanes act as irreversible hydride donors. They reduce the bright yellow Mmt carbocation into inert 4-methoxytriphenylmethane, permanently removing it from the chemical equilibrium and preventing re-alkylation[4].

Comparative Acid Lability and Orthogonality

Mmt occupies a "Goldilocks" zone of acid lability. It is robust enough to survive the basic conditions of Fmoc removal (e.g., 20% Piperidine in DMF) but labile enough to be cleaved without disturbing tert-butyl (tBu) groups, standard Trt groups, or the linker attaching the peptide to the resin[4],[2].

Table 1: Comparative Acid Lability of Trityl-Based Protecting Groups

Protecting GroupStructureRelative Cleavage RateStandard Deprotection ConditionsOrthogonality Profile
Trityl (Trt) Triphenylmethyl1x (Baseline)90-95% TFACleaved during global deprotection.
4-Methyltrityl (Mtt) 4-methylphenyl...~2-5x1% TFA in DCMRetains tBu; slower than Mmt.
4-Methoxytrityl (Mmt) 4-methoxyphenyl...~10x1-2% TFA in DCMRetains tBu, Trt, Dpm, Acm[3],[2].
4,4'-Dimethoxytrityl (Dmt) Bis(4-methoxyphenyl)...~100x0.5-1% TFA in DCMHighly labile; standard for oligonucleotides[1].

Causality in Protocol Design: Optimizing Deprotection

The efficiency of Mmt cleavage is highly dependent on reaction kinetics and reagent depletion. Because the reaction relies on a delicate equilibrium, a single long exposure to dilute TFA is statistically inferior to multiple short exposures.

Table 2: Optimization of On-Resin Mmt Deprotection (2% TFA, 5% TIS in DCM) [4],[5]

Treatment ProtocolTotal Reaction TimeDeprotection Efficiency (%)Mechanistic Rationale
1 x 10 mins 10 mins63.8%Equilibrium stalls due to localized scavenger depletion.
5 x 2 mins 10 mins68.3%Frequent replenishment removes byproducts, driving equilibrium forward.
2 x 5 mins 10 mins72.8%Better balance of reaction time and reagent renewal.
5 x 10 mins 50 mins80.1%Extended time with fresh reagents maximizes yield for sterically hindered sites.

Data Interpretation: Draining the reaction vessel removes the inert TIS-Mmt adduct. Replenishing the vessel with fresh TFA and TIS physically forces the Le Chatelier equilibrium toward complete deprotection[5].

SPPS_Workflow S1 Peptide Assembly (Fmoc/tBu) S2 Mmt Cleavage (1-2% TFA, 5% TIS) S1->S2 Retains tBu/Trt S3 On-Resin Modification (Disulfide Formation) S2->S3 Free Cys/Lys S4 Global Cleavage (95% TFA) S3->S4 Final Deprotection

Caption: Orthogonal SPPS workflow utilizing selective Mmt deprotection.

Self-Validating Experimental Protocol: On-Resin Mmt Deprotection

Objective: Selective removal of Mmt from Cys(Mmt) or Lys(Mmt) prior to on-resin modification (e.g., disulfide bond formation or fluorophore conjugation).

Self-Validation Mechanism: To ensure the protocol is functioning without blind reliance on time, this workflow utilizes two validation checkpoints. First, a parallel micro-cleavage without TIS can be performed; the release of the Mmt cation produces a distinct yellow/orange color absorbing at 460-470 nm,[4]. In the main preparative batch containing TIS, this color is rapidly quenched, visually confirming active hydride scavenging. Second, irreversible on-resin alkylation (e.g., using iodoacetamide) of a test aliquot followed by LC-MS provides definitive proof of specific Mmt removal, isolating the metric from global cleavage artifacts[5].

Reagents
  • Swelling Solvent: Dichloromethane (DCM). Causality: DCM is a non-nucleophilic, low-dielectric solvent that stabilizes the transition state of the cleavage without buffering the dilute acid.

  • Deprotection Cocktail: 1-2% TFA (v/v) and 5% TIS (v/v) in DCM[4].

  • Wash Solvents: DCM and N,N-Dimethylformamide (DMF).

Step-by-Step Workflow
  • Resin Swelling: Suspend the peptidyl-resin in DCM for 15 minutes.

    • Causality: Expands the polymer matrix, ensuring uniform diffusion of the dilute acid to all sterically hindered protected sites.

  • First Deprotection Cycle: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 5 to 10 minutes.

  • Drain and Replenish: Drain the reaction vessel completely and immediately add fresh deprotection cocktail.

    • Causality: Removing the spent TIS-Mmt adduct prevents equilibrium stalling.

  • Iterative Cleavage: Repeat Steps 2 and 3 for a total of 5 cycles (e.g., 5 x 10 mins)[4],[5].

  • Acid Quenching & Washing: Wash the resin extensively with DCM (5 times) to remove residual TFA and cleaved Mmt byproducts. Follow with DMF washes (5 times) to prepare the resin for subsequent basic coupling or on-resin cyclization steps.

Sources

Foundational

Structural Analysis and Validation of Monomethoxytrityl-Protected D-Cysteine

Executive Summary The development of metabolically stable, cyclic peptide therapeutics relies heavily on the strategic incorporation of unnatural amino acids and highly specific protecting groups. Fmoc-D-Cys(Mmt)-OH (N-α...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of metabolically stable, cyclic peptide therapeutics relies heavily on the strategic incorporation of unnatural amino acids and highly specific protecting groups. Fmoc-D-Cys(Mmt)-OH (N-α-Fmoc-S-4-methoxytrityl-D-cysteine) is a critical building block in this domain. The D-stereocenter confers resistance to endogenous mammalian proteases, significantly extending in vivo half-life (1)[1]. Simultaneously, the monomethoxytrityl (Mmt) group provides an orthogonal, highly acid-labile protection strategy for the cysteine thiol, enabling site-specific on-resin disulfide cyclization without prematurely cleaving the peptide from the resin or removing standard protecting groups (2)[2].

This technical guide outlines the physicochemical profiling, mechanistic rationale, and self-validating analytical workflows required to confirm the structural integrity and enantiomeric purity of Mmt-protected D-cysteine.

Physicochemical Profile & Quantitative Data

Before initiating structural analysis, it is essential to establish the baseline quantitative parameters of the molecule. Table 1 summarizes the core physicochemical data for Fmoc-D-Cys(Mmt)-OH.

Table 1: Physicochemical and Structural Parameters

Parameter Value
Chemical Name N-α-Fmoc-S-4-methoxytrityl-D-cysteine
CAS Number 1198791-73-9[3]
Molecular Formula C38H33NO5S[3]
Molecular Weight 615.75 g/mol [3]
Monoisotopic Mass 615.2079 Da[4]
Optical Rotation [α]D20 -17 ± 2º (C=2 in DMF)[3]

| Melting Point | 100 - 130 °C[3] |

Mechanistic Rationale: The Mmt Advantage (E-E-A-T)

Understanding the causality behind the selection of the Mmt group is vital for designing accurate analytical and synthetic protocols.

Standard trityl (Trt) protecting groups require harsh acidic conditions (e.g., 90-95% Trifluoroacetic Acid, TFA) for removal. In contrast, the Mmt group is hyper-acid-labile and can be quantitatively cleaved using only 1-2% TFA in dichloromethane (DCM) (2)[2].

The Causality: The presence of the para-methoxy (-OCH3) group on one of the phenyl rings fundamentally alters the electronic landscape of the molecule. Upon protonation and subsequent C-S bond cleavage, the lone electron pairs on the methoxy oxygen delocalize into the aromatic system. This provides profound resonance stabilization to the resulting trityl carbocation intermediate, drastically lowering the activation energy required for deprotection (5)[5].

MmtMechanism State1 S-Mmt-D-Cysteine (Protected Thiol) Acid 1% TFA / DCM (Mild Acid) State1->Acid Protonation Protonation of Thioether Sulfur Acid->Protonation Cleavage C-S Bond Cleavage Protonation->Cleavage Products Free D-Cysteine + Mmt Carbocation Cleavage->Products Resonance Carbocation Stabilized by p-Methoxy Group Products->Resonance

Fig 1: Mechanism of acid-mediated Mmt deprotection and carbocation stabilization.

Structural Validation Workflows & Self-Validating Protocols

To ensure absolute scientific integrity, every analytical technique must operate as a self-validating system. The following protocols detail the step-by-step methodologies for confirming the structure and purity of Fmoc-D-Cys(Mmt)-OH.

AnalyticalWorkflow Start Fmoc-D-Cys(Mmt)-OH Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS HRMS (ESI-TOF) Mass Confirmation Start->MS HPLC Chiral HPLC Enantiomeric Purity Start->HPLC NMR_Result Confirm Mmt Methoxy (~3.7 ppm) & Backbone NMR->NMR_Result MS_Result Exact Mass [M+H]+ Check for Mmt Loss MS->MS_Result HPLC_Result D- vs L- Isomer Baseline Resolution HPLC->HPLC_Result

Fig 2: Analytical workflow for the structural validation of Fmoc-D-Cys(Mmt)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the covalent attachment of the Mmt group to the cysteine side chain.

Table 2: Diagnostic NMR Data (Expected)

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment
1H ~3.70 Singlet (s) 3H Mmt: -OCH3
1H ~4.40 - 4.60 Multiplet (m) 1H Cys: α-CH
1H ~2.50 - 2.90 Multiplet (m) 2H Cys: β-CH2

| 1H | ~6.80 - 7.80 | Multiplets (m) | 22H | Fmoc + Mmt Aromatic Protons |

Self-Validating Protocol:

  • Preparation: Dissolve 15 mg of Fmoc-D-Cys(Mmt)-OH in 0.6 mL of CDCl3 (or DMSO-d6 for better amide proton resolution).

  • Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher.

  • Internal Integration Check (Validation): Set the integration of the diagnostic Mmt methoxy singlet at ~3.7 ppm to exactly 3.00 (6)[6]. The integration of the cysteine α-CH proton (~4.5 ppm) must yield a value of ~1.00. Any significant deviation indicates either an impurity profile or partial deprotection of the Mmt group.

  • 13C Confirmation: Acquire a 13C NMR spectrum to confirm the presence of the methoxy carbon (~55 ppm) and the highly deshielded quaternary trityl carbon (~66 ppm).

High-Resolution Mass Spectrometry (HRMS)

Because the Mmt group is hyper-acid-labile, conventional LC-MS mobile phases containing 0.1% TFA will cause premature in-source fragmentation, leading to false negatives (detecting only the deprotected mass of 343 Da).

Self-Validating Protocol:

  • Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

  • Ionization Control: Utilize a mobile phase of Water/Acetonitrile buffered with 10 mM Ammonium Acetate (pH ~6.8) to prevent acid-catalyzed cleavage in the source.

  • System Validation: Before injecting the sample, inject a standard with a known stable protecting group (e.g., Fmoc-D-Cys(tBu)-OH) under the exact same ESI parameters. If the tBu standard fragments, the capillary voltage and desolvation temperature must be lowered until the intact parent ion is the base peak.

  • Analysis: Inject the Mmt sample in positive ion mode. Validate the structure by identifying the intact [M+H]+ peak at m/z 616.21 or the sodium adduct [M+Na]+ at m/z 638.19.

Chiral HPLC for Enantiomeric Purity

D-amino acids are prone to epimerization to the L-enantiomer during synthesis. Standard reverse-phase HPLC cannot distinguish between D- and L-enantiomers, necessitating chiral stationary phases.

Self-Validating Protocol:

  • Preparation: Prepare a 1 mg/mL sample in the selected mobile phase.

  • Column Selection: Utilize a teicoplanin-based chiral column (e.g., CHIROBIOTIC T) which is highly effective for separating cysteine enantiomers (1)[1].

  • Baseline Validation: Crucial Step. Inject a racemic standard (Fmoc-DL-Cys(Mmt)-OH) to establish baseline resolution (Rs > 1.5) and confirm the exact retention times of both the D- and L-enantiomers.

  • Sample Analysis: Inject the pure Fmoc-D-Cys(Mmt)-OH sample. The resulting chromatogram must show >99% peak area corresponding to the validated D-isomer retention time, confirming enantiomeric purity.

References

  • Title: Fmoc-S-4-methoxytrityl-D-cysteine (Properties & Specifications)
  • Title: Cas no 1198791-73-9 (Fmoc-d-cys(mmt)-OH)
  • Title: An Acid-Free Deprotection of 5′-Amino-Modified Oligonucleotides (MMTr Mechanism)
  • Title: D-cysteine is an endogenous regulator of neural progenitor cell dynamics (Chiral HPLC)
  • Title: Methoxyoxalamido Chemistry in the Synthesis of Novel Amino Linker (MMT NMR Shifts)
  • Title: Amino Acid Derivatives for Peptide Synthesis (Mmt Acid Lability)

Sources

Exploratory

Introduction: The Strategic Importance of H-D-Cys(Mmt)-OH in Advanced Peptide Synthesis

An In-Depth Technical Guide to the Safe Handling and Application of H-D-Cys(Mmt)-OH For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Application of H-D-Cys(Mmt)-OH

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the synthesis of complex peptides with high fidelity and yield is paramount. Cysteine residues, with their unique ability to form disulfide bridges, are critical for the structural integrity and biological activity of many therapeutic peptides. The strategic protection of the cysteine thiol group is therefore a cornerstone of successful solid-phase peptide synthesis (SPPS). H-D-Cys(Mmt)-OH, a D-cysteine derivative featuring the acid-labile monomethoxytrityl (Mmt) protecting group, offers a sophisticated tool for chemists to orchestrate the regioselective formation of disulfide bonds and to introduce site-specific modifications.

The Mmt group's defining characteristic is its calibrated acid lability, which is significantly greater than that of the more common trityl (Trt) group.[1] This allows for its selective removal under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM), while other acid-sensitive protecting groups, such as tert-butyl (tBu), remain intact.[2][3] This orthogonality is the key to its utility, enabling complex synthetic strategies that would otherwise be challenging. This guide provides a comprehensive overview of the safety, handling, and application of H-D-Cys(Mmt)-OH, grounded in established laboratory practices and chemical principles.

Section 1: Safety Data Sheet (SDS) Profile and Hazard Analysis

1.1 Hazard Identification and Classification

Based on available data for analogous compounds, H-D-Cys(Mmt)-OH is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[4] However, as a fine chemical powder, it may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[5][6]

1.2 Precautionary Measures and First Aid

A proactive approach to safety is essential when handling any chemical reagent. The following precautionary statements and first-aid measures are recommended:

  • Prevention:

    • P261: Avoid breathing dust.[7]

    • P264: Wash skin thoroughly after handling.[7]

    • P280: Wear protective gloves, eye protection, and face protection.[7]

    • P271: Use only outdoors or in a well-ventilated area.[7]

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7]

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

    • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

1.3 Fire-Fighting and Accidental Release Measures

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Accidental Release:

    • Wear appropriate personal protective equipment (PPE).[5]

    • Avoid dust formation.[5]

    • Sweep up the material and place it in a suitable, closed container for disposal.[5]

    • Prevent the product from entering drains.[5]

Hazard Data Summary for Mmt-Protected Cysteine Derivatives
GHS Classification Not classified as hazardous[4]
Potential Health Effects May cause skin, eye, and respiratory tract irritation[5][6]
First Aid Measures Standard procedures for chemical exposure (skin/eye wash, fresh air)[4]
Fire Fighting Use standard extinguishing media (water spray, foam, dry chemical)[4]
Accidental Release Wear PPE, avoid dust, sweep up, and contain for disposal[5]

Section 2: Comprehensive Handling and Storage Protocols

The chemical integrity and safe use of H-D-Cys(Mmt)-OH are contingent upon proper handling and storage.

2.1 Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against chemical exposure.

  • Eye and Face Protection: Safety glasses with side shields are mandatory. A face shield should be considered when handling larger quantities.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and disposed of properly after handling the material.[4]

  • Body Protection: A laboratory coat is required. For larger-scale operations, additional protective clothing may be necessary.[4]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[4]

2.2 Engineering Controls

  • Ventilation: Work with H-D-Cys(Mmt)-OH should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

2.3 Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] A storage temperature of -20°C is recommended for long-term stability.[8]

  • Moisture Sensitivity: Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation, which can compromise the reagent's quality.[9]

  • Incompatibilities: Keep away from strong oxidizing agents.

G Workflow for Safe Handling of H-D-Cys(Mmt)-OH cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_warm Allow Reagent to Warm to RT in a Desiccator prep_hood->prep_warm handle_weigh Weigh the Required Amount prep_warm->handle_weigh handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve cleanup_waste Dispose of Waste in Designated Containers handle_dissolve->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash cleanup_store Store Remaining Reagent at -20°C cleanup_wash->cleanup_store

Caption: A logical workflow for the safe handling of H-D-Cys(Mmt)-OH.

Section 3: Chemical Properties and Reactivity Profile

Understanding the chemical nature of the Mmt group is critical for its effective use in peptide synthesis.

3.1 Physicochemical Properties

PropertyValueSource
Molecular Formula C23H23NO3S[10]
Molecular Weight 393.5 g/mol [10]
CAS Number 926935-33-3[10]
Appearance White to off-white powder[5]

3.2 The Mmt Protecting Group: A Tool for Orthogonal Synthesis

The Mmt group is a cornerstone of orthogonal protection strategies in SPPS.[2] Its high sensitivity to mild acid allows for the selective deprotection of the cysteine thiol group while the peptide remains attached to the resin and other protecting groups are unaffected.[3][11]

3.3 Deprotection of the Mmt Group: A Step-by-Step Protocol

The selective cleavage of the Mmt group is a straightforward process, but attention to detail is crucial for achieving high yields and preventing side reactions.

Materials:

  • Peptide-resin with Mmt-protected cysteine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • A scavenger, such as triisopropylsilane (TIS) or triethylsilane (TES)[2]

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Swell the peptide-resin in DCM for 10-15 minutes in a reaction vessel.

  • Drain the DCM.

  • Prepare the deprotection solution: 1-2% (v/v) TFA and 1-5% (v/v) TIS in DCM.[2]

  • Add the deprotection solution to the resin and agitate gently for 2-3 minutes. Repeat this step 5-10 times.[12]

  • The release of the Mmt cation can be monitored spectrophotometrically at approximately 470 nm, which will appear as a yellow-orange color.[13]

  • After complete deprotection (disappearance of color upon addition of fresh deprotection solution), wash the resin thoroughly with DCM (3-5 times).

  • Wash the resin with DMF (3-5 times) to prepare for the subsequent reaction, such as disulfide bond formation.

G Mmt Deprotection and Disulfide Bond Formation start Peptide-Resin with H-D-Cys(Mmt)-OH deprotection Selective Deprotection (1-2% TFA, TIS in DCM) start->deprotection thiol Free Thiol on Resin-Bound Peptide deprotection->thiol oxidation On-Resin Oxidation (e.g., Iodine, Air) thiol->oxidation disulfide Peptide with Disulfide Bridge oxidation->disulfide cleavage Global Deprotection and Cleavage from Resin disulfide->cleavage final_peptide Final Peptide cleavage->final_peptide

Caption: The chemical pathway from Mmt-protected cysteine to a disulfide-bridged peptide.

Conclusion: A Commitment to Safety and Scientific Excellence

H-D-Cys(Mmt)-OH is a powerful reagent for the synthesis of complex, disulfide-containing peptides. Its successful application is intrinsically linked to a thorough understanding of its chemical properties and a steadfast commitment to safe laboratory practices. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely leverage the unique advantages of the Mmt protecting group to advance their scientific endeavors in drug discovery and development.

References

  • PubChem. (n.d.). H-D-Cys(Mmt)-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]

  • Galande, A. K., et al. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. The Open Organic Chemistry Journal, 1, 1-8. Retrieved from [Link]

  • Fields, G. B. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Methods in Molecular Biology, 388, 115-131. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-MeCys(Trt)-OH.
  • Payne, R. J., & Ficht, S. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9580-9639. Retrieved from [Link]

  • CEM Corporation. (2020). Safety Data Sheet: Fmoc-Cys(Mmt)-OH. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Fmoc-Cys(Mmt)-OH: Selectivity and Application in Peptide Synthesis. Retrieved from [Link]

  • ChemicalBook. (2026, March 21). Safety Data Sheet.
  • Peptido. (n.d.). Fmoc/tBu Solid Phase Synthesis. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions Standard Peptides.
  • Isidro-Llobet, A., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5325-5339. Retrieved from [Link]

  • Cayman Chemical. (2025, September 29). Safety Data Sheet.
  • CEM Corporation. (n.d.). Fmoc-Cys(Mmt)-OH. Retrieved from [Link]

  • Barlos, K., et al. (1993). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. In Peptides 1992 (pp. 283-284). ESCOM. Retrieved from [Link]

  • Watanabe Chemical Industries, Ltd. (n.d.). 177582-21-7 Fmoc-Cys(Mmt)-OH. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Disulfide-Rich Therapeutic Peptides Utilizing H-D-Cys(Mmt)-OH

Executive Summary & Scope The development of disulfide-rich therapeutic peptides (e.g., conotoxins, defensins, and engineered macrocycles) requires absolute precision in three-dimensional folding to ensure target affinit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The development of disulfide-rich therapeutic peptides (e.g., conotoxins, defensins, and engineered macrocycles) requires absolute precision in three-dimensional folding to ensure target affinity and biological efficacy. Mispaired disulfides lead to inactive or toxic isomers. This application note details a robust, self-validating orthogonal protection strategy for the regioselective formation of three distinct disulfide bonds.

By incorporating H-D-Cys(Mmt)-OH alongside standard L-Cys(Trt) and L-Cys(Acm) derivatives, synthetic chemists can achieve two critical objectives:

  • Proteolytic Stability: The localized topological inversion provided by the D-cysteine enantiomer disrupts endogenous protease recognition motifs, significantly extending the in vivo half-life of the therapeutic candidate.

  • Absolute Regiocontrol: The monomethoxytrityl (Mmt) group provides a highly sensitive, acid-labile handle that can be cleaved on-resin without disturbing other protecting groups, enabling directed, step-wise oxidative folding[1].

Mechanistic Rationale: The Kinetics of Orthogonality

As a Senior Application Scientist, it is crucial to understand why this specific triad of protecting groups—Mmt, Trt, and Acm—functions as a cohesive, orthogonal system.

The orthogonality between Mmt and Trityl (Trt) is entirely kinetic, driven by carbocation stability. The Mmt group features an electron-donating methoxy substituent that hyper-stabilizes the resulting carbocation during acidolysis. Consequently, Mmt is quantitatively removed by 1–2% Trifluoroacetic Acid (TFA) [2]. Under these mild conditions, the standard Trt group (lacking the methoxy electron donation) remains kinetically stable and intact on the resin.

Conversely, the Acetamidomethyl (Acm) group is completely stable to both mild and strong acidolysis (95% TFA). It requires oxidative or transition-metal-mediated cleavage (e.g., Iodine or Palladium), allowing it to be reserved for the final, solution-phase disulfide pairing[3].

Scavenger Causality

During Mmt cleavage, the highly stable Mmt carbocation will rapidly re-alkylate the newly freed cysteine thiol if not aggressively quenched. Triisopropylsilane (TIS) is the mandatory scavenger here. Unlike ethanedithiol (EDT), which can cause premature Trt leakage, TIS acts as a bulky hydride donor that permanently neutralizes the Mmt cation without cross-reacting with the solid support[2].

Strategic Workflow

G N1 1. SPPS Assembly Cys(Mmt), Cys(Trt), Cys(Acm) N2 2. On-Resin Mmt Cleavage (1-2% TFA / DCM) N1->N2 N3 3. On-Resin Oxidation (Disulfide Bond 1) N2->N3 N4 4. Global Cleavage (95% TFA removes Trt) N3->N4 N5 5. Solution Oxidation (Disulfide Bond 2) N4->N5 N6 6. Iodine Treatment (Acm Cleavage + Disulfide 3) N5->N6 N7 7. Folded Therapeutic Peptide N6->N7

Regioselective synthesis workflow for 3-disulfide peptides utilizing Mmt, Trt, and Acm.

Quantitative Data: Protecting Group Orthogonality

To ensure reproducibility, the thermodynamic and kinetic boundaries of each protecting group must be strictly observed. Table 1 summarizes the operational parameters for the Mmt/Trt/Acm triad.

Table 1: Orthogonal Cysteine Protecting Group Parameters

Protecting GroupCleavage ReagentMechanism of ActionSystem Role / Orthogonality Status
Mmt (Monomethoxytrityl)1–2% TFA, 2% TIS in DCMMild AcidolysisPhase I: Cleaved first (on-resin). Highly sensitive due to methoxy-stabilized carbocation.
Trt (Trityl)90–95% TFA, ScavengersStrong AcidolysisPhase II: Cleaved second (during global resin cleavage). Stable to 1% TFA.
Acm (Acetamidomethyl)10–20 eq. Iodine ( I2​ )Oxidative CleavagePhase III: Cleaved third (in-solution). Completely stable to 95% TFA[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure causality and prevent downstream failures.

Phase I: On-Resin Mmt Deprotection and First Disulfide Formation

Objective: Selectively expose the D-Cys and its partner L-Cys, followed by on-resin cyclization.

  • Resin Swelling: Swell the peptide-resin (containing H-D-Cys(Mmt)-OH and its partner Cys(Mmt)) in Dichloromethane (DCM) for 15 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 2% TIS in DCM[2].

  • Pulsed Cleavage: Add the cocktail to the resin. Self-Validation Check: The solution will immediately turn a distinct bright yellow/orange. This is the spectrophotometric signature of the released Mmt cation absorbing at ~460 nm[2].

  • Agitate for 2 minutes, then drain. Repeat this process 5 to 8 times.

  • Completion Check: The reaction is complete when the drained cleavage cocktail remains completely colorless, indicating all Mmt has been removed.

  • Washing: Wash extensively with DCM (5x) and DMF (5x) to remove all residual acid.

  • On-Resin Oxidation: Suspend the resin in DMF. Add 1.5 equivalents of N-chlorosuccinimide (NCS) and agitate for 30 minutes. Wash with DMF and DCM. Note: On-resin oxidation benefits from the pseudo-dilution effect, heavily favoring intramolecular disulfide formation over intermolecular oligomerization.

Phase II: Global Cleavage and Second Disulfide Formation

Objective: Cleave the peptide from the resin, remove Trt groups, and oxidize the second disulfide bond in solution.

  • Global Cleavage: Treat the resin with a standard cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H2​O (or Reagent K if Met/Trp are present) for 2.5 hours[5].

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether to precipitate the crude peptide[5]. Centrifuge and wash the pellet twice with cold ether.

  • Lyophilization: Dissolve the pellet in 20% Acetonitrile/Water and lyophilize.

  • Solution Oxidation: Dissolve the crude peptide in 0.1 M Ammonium Bicarbonate buffer (pH 7.8) at a highly dilute concentration (< 0.5 mg/mL) to prevent dimerization. Stir open to the air for 24–48 hours.

  • Analytical Checkpoint: Monitor via LC-MS. A mass shift of -2 Da confirms the formation of the second disulfide bond. Lyophilize the intermediate.

Phase III: Iodine-Mediated Acm Cleavage and Final Oxidation

Objective: Concurrently remove the Acm protecting groups and form the final disulfide bond.

  • Acidic Solubilization: Dissolve the Phase II peptide intermediate in 50% aqueous Acetic Acid at a concentration of 1 mg/mL. Causality: Conducting this step in acidic media (pH < 4) is critical; it protonates the already-formed disulfide bonds, preventing base-catalyzed disulfide scrambling (thiol-disulfide exchange) during the iodine treatment[4].

  • Iodine Activation: Prepare a 0.1 M solution of Iodine ( I2​ ) in Methanol. Add 10 to 20 molar equivalents of I2​ to the peptide solution.

  • Reaction: Stir vigorously at room temperature for 45 minutes. The solution should maintain a dark brown color, indicating an excess of active iodine.

  • Quenching: Stop the reaction by adding 1 M aqueous Ascorbic Acid dropwise until the solution turns completely colorless[4].

  • Final Purification: Purify the fully folded, 3-disulfide therapeutic peptide via Preparative RP-HPLC and verify the final mass and purity via HRMS.

References

  • Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation Organic Letters - ACS Publications URL:[Link]

  • Cysteine protecting groups: applications in peptide and protein science Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing D-Cysteine Racemization During H-D-Cys(Mmt)-OH Coupling

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical challenge of preventing racemization during the coupling of D-cystein...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical challenge of preventing racemization during the coupling of D-cysteine derivatives, specifically H-D-Cys(Mmt)-OH, in peptide synthesis. The stereochemical integrity of your peptide is paramount to its biological activity, and even minor epimerization at a cysteine residue can lead to significant losses in yield and function.[1] This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to empower you to maintain the chiral purity of your synthetic peptides.

Troubleshooting Guide & FAQs

This section is designed to directly answer the common questions and issues that arise during the coupling of racemization-prone amino acids like cysteine.

FAQ 1: I'm observing a significant L-cysteine diastereomeric impurity in my final peptide. What is the primary cause of this racemization?

Answer: The primary cause of cysteine racemization during peptide synthesis is the base-catalyzed abstraction of the proton on the alpha-carbon (α-H).[1][2] This issue is particularly pronounced for cysteine due to the electron-withdrawing nature of the sulfur atom in the side chain, which increases the acidity of the α-proton.[1]

The racemization process typically follows two main pathways:

  • Direct Enolization: A base present in the coupling cocktail directly removes the α-proton from the activated cysteine derivative, forming a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of D- and L-cysteine-containing peptides.[1][3][4] This is the most common pathway for cysteine racemization.[1][5]

  • Oxazolone Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and readily abstracted by a base. The resulting achiral intermediate leads to racemization upon reaction with the incoming amine.[1][3][4]

Both mechanisms are significantly accelerated by the presence of strong bases and highly activating coupling reagents.

FAQ 2: Which coupling reagents are most likely to cause racemization with H-D-Cys(Mmt)-OH?

Answer: Coupling reagents that require the presence of a strong tertiary amine base for activation are most likely to cause significant racemization of cysteine.[1][6][7] These include:

  • Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient but necessitate the use of bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6][7] Standard protocols using these reagents, especially with pre-activation steps, can lead to unacceptably high levels of racemization (5-33%).[6][7]

  • Phosphonium Salts: Reagents such as BOP and PyAOP also fall into this category and can cause substantial racemization when used with strong bases.[6][7]

The combination of a highly activated cysteine carboxyl group and a strong base creates an environment ripe for α-proton abstraction and subsequent loss of stereochemical integrity.[1]

FAQ 3: What is the recommended coupling strategy to minimize racemization of H-D-Cys(Mmt)-OH?

Answer: The most reliable strategy to suppress cysteine racemization is to use coupling conditions that are less basic or entirely base-free.[1][8][9]

The gold-standard recommendation is the use of a carbodiimide-based coupling in conjunction with an additive .[1]

  • DIC/Oxyma: The combination of N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly effective.[1][10] This system forms a reactive Oxyma ester without the need for a strong tertiary amine base, thereby significantly reducing the risk of base-catalyzed racemization.[1]

  • DIC/HOBt: Similarly, using DIC with 1-hydroxybenzotriazole (HOBt) is another well-established method for minimizing racemization.[6][8][11]

These methods create a less basic reaction environment, which disfavors the abstraction of the acidic α-proton.[1]

FAQ 4: If I must use a uronium or phosphonium salt-based coupling reagent, how can I mitigate racemization?

Answer: While DIC-based methods are preferred, if you need to use a uronium or phosphonium reagent for reasons of coupling efficiency, you can implement the following strategies to reduce racemization:

  • Change the Base: Replace the commonly used strong base, DIPEA, with a weaker or more sterically hindered base.[1][3][6]

    • 2,4,6-Trimethylpyridine (TMP or Collidine): This is an excellent choice as its lower basicity reduces the rate of α-proton abstraction.[1][3][6][8]

    • N-Methylmorpholine (NMM): While still capable of promoting racemization, NMM is generally a better option than DIPEA.[3]

  • Avoid Pre-activation: Do not pre-activate the H-D-Cys(Mmt)-OH with the coupling reagent and base before adding it to the resin.[1][6][7] Introducing the activated amino acid to the resin-bound amine immediately minimizes the lifetime of the highly reactive intermediate, reducing the opportunity for racemization.[1]

  • Optimize Solvent: Using a less polar solvent can also help impede racemization.[6][8] Consider using a mixture of DMF and dichloromethane (DCM), such as a 1:1 ratio, if solubility allows.[6]

  • Control Temperature: Perform the coupling at a lower temperature (e.g., 0°C) to slow down the rate of racemization.[3][9]

FAQ 5: Does the Mmt protecting group itself influence racemization?

Answer: Yes, the side-chain protecting group does play a role. While the primary drivers of racemization are the coupling conditions, the nature of the S-protecting group can modulate the acidity of the α-proton.[8][12] The Mmt (4-methoxytrityl) group is an acid-labile protecting group often used for its orthogonal deprotection capabilities.[13] Some studies have indicated that certain protecting groups, such as 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom), can offer greater resistance to racemization compared to the more common Trityl (Trt) group under standard SPPS conditions.[5] While the Mmt group is widely used, being aware of these alternatives can be beneficial for particularly sensitive sequences.

FAQ 6: How can I accurately detect and quantify the level of D-cysteine racemization in my synthetic peptide?

Answer: Accurately quantifying the level of racemization is crucial for validating your synthesis protocol.

  • LC-MS Analysis: Routine LC-MS can often detect the presence of the L-cysteine diastereomer. Because the inversion of a single stereocenter changes the peptide's three-dimensional structure, the diastereomers often exhibit different retention times on reverse-phase HPLC, appearing as a distinct peak or a shoulder on the main peak.[1] However, mass spectrometry alone cannot distinguish between the two, as they have the same molecular weight.[1]

  • Marfey's Analysis: For definitive stereochemical assignment and quantification, Marfey's analysis is the gold standard.[1][14] This method involves:

    • Total Acid Hydrolysis: The peptide is hydrolyzed into its constituent amino acids.[1][2]

    • Derivatization: The amino acid mixture is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[1][2][14] This converts the D- and L-enantiomers into diastereomers.

    • HPLC Analysis: These diastereomers can then be separated and quantified using standard reverse-phase HPLC with UV detection at 340 nm.[1][2][14]

Visualizing the Problem and Solution

To better understand the underlying mechanisms and the recommended workflow, the following diagrams illustrate the key processes.

cluster_mechanism Mechanism of D-Cysteine Racemization Activated_D_Cys Activated H-D-Cys(Mmt)-OH Proton_Abstraction α-Proton Abstraction Activated_D_Cys->Proton_Abstraction Base Base (e.g., DIPEA) Base->Proton_Abstraction Enolate Planar Enolate Intermediate (Achiral) Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation D_Cys_Peptide Desired D-Cys Peptide Reprotonation->D_Cys_Peptide L_Cys_Peptide Undesired L-Cys Peptide (Diastereomer) Reprotonation->L_Cys_Peptide cluster_workflow Recommended Workflow for Minimizing Racemization start Start: Couple H-D-Cys(Mmt)-OH coupling_choice Choose Coupling Reagent start->coupling_choice dic_oxyma Use DIC/Oxyma or DIC/HOBt (Base-Free) coupling_choice->dic_oxyma Preferred onium Use Uronium/Phosphonium Salt (e.g., HATU) coupling_choice->onium If Necessary couple Perform Coupling dic_oxyma->couple base_choice Use Weaker Base (e.g., Collidine) onium->base_choice no_preactivation Avoid Pre-activation base_choice->no_preactivation no_preactivation->couple end Continue Synthesis couple->end

Caption: Decision workflow for low-racemization D-Cysteine coupling.

Quantitative Data Summary

The choice of coupling conditions has a dramatic impact on the extent of racemization. The following table summarizes typical racemization levels observed under various conditions based on literature data for Cysteine derivatives.

Coupling ReagentBasePre-activationSolventTypical Racemization (% D:L ratio)Reference
HBTU/HATU/BOP DIPEA/NMM5 minutesDMF5 - 33%[6][7]
HBTU/HATU/BOP DIPEA/NMMNoneDMFSignificantly Reduced (by ~6-7 fold)[6][7]
HBTU/HATU/BOP Collidine (TMP) NoneCH₂Cl₂-DMF (1:1)<1% [6]
DIC/HOBt None5 minutesDMF<4% (usually <2%)[6]
DIC/Oxyma None1-5 minutesDMFNegligible[1][10]

Note: Data is compiled from studies on Cysteine derivatives and serves as a strong indicator for the behavior of H-D-Cys(Mmt)-OH.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of H-D-Cys(Mmt)-OH using DIC/Oxyma

This protocol is the first-line recommendation for minimizing racemization during the incorporation of H-D-Cys(Mmt)-OH.

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 2 min, followed by 1 x 18 min).

    • Thoroughly wash the resin with DMF (6-8 times) to completely remove all residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve H-D-Cys(Mmt)-OH (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.

    • Add DIC (3-5 equivalents) to the amino acid/Oxyma solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Immediately add the activation mixture to the washed, deprotected resin.

  • Reaction and Monitoring:

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the resin suspension during this time.

    • Perform a Kaiser test (or other appropriate colorimetric test) to monitor the reaction for completion (disappearance of free primary amines).

  • Washing:

    • Once the reaction is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Proceed with the next deprotection or synthesis step.

Protocol 2: Quantification of Racemization via Marfey's Analysis

This protocol provides a reliable method to determine the enantiomeric purity of the cysteine residue in your final peptide. [1][2]

  • Peptide Hydrolysis:

    • Place approximately 0.1-0.5 mg of the purified, dried peptide into a hydrolysis tube.

    • Add 200-400 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 18-24 hours.

    • After hydrolysis, cool the tube, open carefully, and evaporate the HCl to complete dryness under vacuum.

  • Derivatization with Marfey's Reagent (FDAA):

    • Re-dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour, mixing occasionally.

    • Cool the reaction to room temperature and quench by adding 20 µL of 2 N HCl.

    • Evaporate the acetone under a stream of nitrogen or by vacuum centrifugation.

  • HPLC Analysis:

    • Dilute the final sample to a suitable volume (e.g., 1 mL) with the HPLC mobile phase.

    • Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

    • Mobile Phase: Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). A typical gradient is 10-60% acetonitrile over 30 minutes.

    • Detection: Monitor the elution at 340 nm.

    • Quantification: Identify the peaks corresponding to the L-Cys(FDAA) and D-Cys(FDAA) diastereomers. The L-amino acid derivative typically elutes before the D-amino acid derivative. Calculate the percentage of the undesired enantiomer by integrating the peak areas.

References

  • Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. [Link]

  • J-Stage. RACEMIZATION-FREE SYNTHESIS OF C-TERMINAL CYSTEINE-PEPTIDE USING 2-CHLOROTRITYL RESIN. [Link]

  • Kiso, Y., et al. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical and Pharmaceutical Bulletin, 40(5), 1289-1291. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

  • Hibino, H., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(12), 748-755. [Link]

  • Szabó, S., et al. (2001). Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: application to oxytocin peptides. Journal of Peptide Science, 7(6), 316-322. [Link]

  • ResearchGate. Racemization of Cys during synthesis of the model peptide.... [Link]

  • Brückner, H., & Wachsmann, M. (1998). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Research, 51(4), 305-314. [Link]

  • MDPI. Epimerisation in Peptide Synthesis. [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3740. [Link]

  • ResearchGate. 4-Methoxybenzyloxymethyl Group, a Racemization-Resistant Protecting Group for Cysteine in Fmoc Solid Phase Peptide Synthesis. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Google Patents. CN103833831A - Method for preparing carbetocin.

Sources

Optimization

Mmt Deprotection Excellence Center: Technical Guide &amp; Troubleshooting

Introduction The 4-methoxytrityl (Mmt) group is a highly valuable, acid-labile protecting group utilized in Solid-Phase Peptide Synthesis (SPPS). Because it is significantly more acid-labile than the standard trityl (Trt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-methoxytrityl (Mmt) group is a highly valuable, acid-labile protecting group utilized in Solid-Phase Peptide Synthesis (SPPS). Because it is significantly more acid-labile than the standard trityl (Trt) group but slightly less labile than 4-methyltrityl (Mtt), Mmt is selectively removed using 1[1]. This orthogonality enables critical post-synthetic modifications on-resin, such as targeted lactamization or disulfide bond formation[2]. However, incomplete Mmt deprotection is a prevalent bottleneck, often stemming from poor reaction kinetics, inadequate scavenging, or steric hindrance.

Section 1: The Mechanistic Causality of Mmt Cleavage

Understanding the chemical behavior of the Mmt group is essential for effective troubleshooting. Do not simply follow protocols blindly; recognize the causality behind the reagents:

  • Acid-Base Equilibrium: Mmt removal is an equilibrium-driven process. The methoxy group on the trityl ring stabilizes the resulting carbocation via resonance, making it cleavable under mildly acidic conditions. However, this stability also means the Mmt cation is highly reactive and can easily3 if not permanently quenched[3].

  • Scavenger Dynamics: Triisopropylsilane (TIS) is the standard scavenger. It donates a hydride to the Mmt carbocation, irreversibly forming triphenylmethane derivatives. If TIS concentration is too low, the equilibrium shifts backward, resulting in4[4].

  • Microenvironment Sterics: Resin swelling in DCM is generally excellent, but local peptide aggregation can shield the Mmt group from the dilute acid, necessitating 5 rather than a single prolonged exposure[5].

Mmt_Troubleshooting Start Peptidyl-Resin (Mmt-Protected) Reagent Add 1-2% TFA + 5% TIS in DCM Start->Reagent Cation Mmt Cation Release (Yellow Solution) Reagent->Cation Scavenge Scavenging by TIS (Irreversible) Cation->Scavenge Issue1 Incomplete Cleavage? Cation->Issue1 Low Yield Success Deprotected Peptide Ready for Cyclization Scavenge->Success Issue2 Mmt Re-attachment? Scavenge->Issue2 Equilibrium Shift Fix1 Increase Cycles (e.g., 5 x 10 min) Issue1->Fix1 Yes Fix1->Reagent Repeat Fix2 Refresh Scavenger (Increase TIS %) Issue2->Fix2 Yes Fix2->Reagent Repeat

Workflow for Mmt deprotection and troubleshooting pathways in SPPS.

Section 2: Troubleshooting FAQs

Q1: My HPLC trace shows a significant mass peak corresponding to the Mmt-protected peptide. How do I force the reaction to completion? A1: Do not increase the TFA concentration beyond 2-3%, as this risks premature cleavage of the peptide from hyper-acid-labile resins (e.g., CTC or Sieber amide) or6[6]. Instead, increase the number of cycles. The self-validating approach is to use4 with fresh 1-2% TFA/DCM[4]. The Mmt cation is bright yellow; you can visually or spectrophotometrically monitor the washes. 5[5].

Q2: I am using 1% TFA, but I am still seeing premature peptide cleavage from the Chlorotrityl (CTC) resin. What is the alternative? A2: CTC resins are extremely sensitive to TFA. If premature cleavage occurs, switch to a mildly acidic, non-TFA cocktail. A highly effective alternative is1. While slower (often requiring 1-2 hours), it preserves the CTC-peptide bond while successfully removing the Mmt group[1].

Q3: I successfully removed the Mmt group, but I am seeing dimerization or re-alkylation during the subsequent on-resin cyclization. Why? A3: This indicates insufficient scavenging during the deprotection step, leaving residual Mmt cations trapped in the resin matrix, or oxidation of free thiols (if Mmt was on Cys). Ensure your cleavage cocktail contains 4[4]. For Cys(Mmt), incorporating 1-2% Ethanedithiol (EDT) alongside TIS can provide superior nucleophilic scavenging to prevent re-alkylation[3]. Furthermore, after Mmt removal, the freed amine or thiol is protonated (TFA salt); it 7 (e.g., 5% DIPEA in DMF) before proceeding with cyclization[7].

Section 3: Quantitative Data & Optimization

The efficiency of Mmt removal is highly dependent on the interplay between time, the number of cycles, and scavenger concentration. The table below summarizes the expected deprotection efficiencies based on various protocols.

TFA ConcentrationScavengerProtocol (Cycles x Time)Deprotection Efficiency (%)Risk of Premature Cleavage (CTC Resin)
1% TFA in DCMNone1 x 30 min< 40%Low
1% TFA in DCM5% TIS2 x 10 min~85%Low
2% TFA in DCM5% TIS5 x 10 min> 98%Moderate
1% TFA in DCM5% TIS10 x 2 min> 99%Low
AcOH/TFE/DCM (1:1:8)None1 x 60 min~80%Very Low

Data synthesized from standard optimization protocols for Mmt removal[2][4].

Section 4: Self-Validating Protocol for On-Resin Mmt Deprotection

Objective: Complete removal of Mmt from Cys, Lys, or Orn without compromising other orthogonal protecting groups or the resin linker.

Materials:

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Triisopropylsilane (TIS)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DCM for 20 minutes. Adequate swelling is critical for reagent penetration into the polymer matrix.

  • Cocktail Preparation: Prepare a fresh solution of2[2]. Causality note: TFA can degrade or absorb moisture over time when mixed with DCM; fresh preparation ensures precise acid concentration and prevents unwanted side reactions.

  • Deprotection Cycles: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 5 to 10 minutes.

  • Visual Validation (The Self-Validating Step): Drain the reaction vessel into a white porcelain dish or clear glass vial. A4[4].

  • Iterative Cleavage: Repeat Step 3 and Step 4. Typically, 4 to 6 cycles are required. The reaction is empirically complete when the 5[5].

  • Scavenging Wash: Wash the resin thoroughly with DCM (5 x 1 min) to remove residual TFA and TIS-Mmt adducts.

  • Neutralization: Treat the resin with 7 to neutralize the TFA salt of the newly freed amine/thiol, preparing it for subsequent coupling or cyclization[7].

  • Final Wash: Wash with DCM (3 x 1 min) and DMF (3 x 1 min). The resin is now ready for downstream applications.

References

  • Source: peptide.
  • Source: biotage.
  • Source: csic.
  • Source: rsc.
  • Source: biotage.
  • Source: universiteitleiden.
  • Title: Application Notes and Protocols: On-Resin Lactamization of Peptides with Fmoc-L-Orn(Mmt)

Sources

Troubleshooting

reducing disulfide scrambling when using H-D-Cys(Mmt)-OH

A Guide to Minimizing Disulfide Scrambling During Selective Deprotection Welcome to the technical support center for researchers utilizing H-D-Cys(Mmt)-OH in complex peptide synthesis. This guide is designed to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Disulfide Scrambling During Selective Deprotection

Welcome to the technical support center for researchers utilizing H-D-Cys(Mmt)-OH in complex peptide synthesis. This guide is designed to provide in-depth, field-proven insights from a Senior Application Scientist's perspective. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your syntheses effectively.

Disulfide scrambling is a critical challenge when forming multiple, specific disulfide bonds. The monomethoxytrityl (Mmt) group is an invaluable tool for orthogonal protection strategies due to its lability under exceptionally mild acidic conditions.[1][2] However, this same sensitivity can lead to undesired side reactions if not handled with precision. This guide provides the necessary framework to ensure the selective deprotection of Cys(Mmt) and the faithful formation of the correct disulfide bridges.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of multiple peaks on my HPLC chromatogram after Mmt deprotection and oxidation?

If your mass spectrometry data confirms that all peaks correspond to the correct mass of your desired peptide, you are likely observing disulfide isomers. This phenomenon, known as disulfide scrambling, is the most common issue encountered after the deprotection of a Cys(Mmt) residue.

The Chemical Explanation: Disulfide scrambling is a thiol-disulfide exchange reaction catalyzed by the presence of free thiolate anions (-S⁻).[3] The process unfolds in two key stages:

  • Mmt Cleavage: The process begins with the acid-catalyzed removal of the Mmt group, which successfully generates the required free thiol (-SH).

  • Scrambling Initiation: If any other disulfide bonds are already present in your peptide, or if multiple cysteines are deprotected simultaneously, the newly formed thiol can attack an existing disulfide bond. This reaction is significantly accelerated at neutral or alkaline pH, where the thiol is deprotonated to the highly nucleophilic thiolate.[4] Even trace amounts of residual base (e.g., DMF from synthesis washes) can be sufficient to raise the local pH and initiate scrambling.

The result is a mixture of peptides with the same mass but different disulfide connectivities, which are often separable by reverse-phase HPLC.

Q2: What is the optimal concentration of Trifluoroacetic Acid (TFA) for selective Mmt removal?

The Mmt group is significantly more acid-labile than other common cysteine protecting groups like Trityl (Trt) or tert-butyl (tBu), and also more labile than the side-chain protecting groups used in standard Fmoc/tBu chemistry.[2][5] This allows for its selective removal.

For most on-resin applications, a TFA concentration of 0.5% to 2% in Dichloromethane (DCM) is recommended.[6]

  • Starting Point: Begin with 1% TFA in DCM . This is generally sufficient to achieve complete deprotection within 30-60 minutes without prematurely cleaving other sensitive groups.[1][2]

  • For Highly Sensitive Peptides: If you are working with a sequence that contains other very acid-labile groups (e.g., on a 2-chlorotrityl resin), you may start with 0.5% TFA.[2]

  • For Stubborn Deprotections: If you observe incomplete deprotection, you can increase the concentration to 2% or, more effectively, increase the number of deprotection treatments.[7][8] Multiple, shorter treatments are often more efficient and cause fewer side reactions than a single, prolonged exposure.

Q3: I've deprotected the Mmt group, but my subsequent on-resin reaction (e.g., disulfide formation, labeling) is inefficient. Why?

This issue almost always points to the insidious role of the cleaved Mmt cation (Mmt⁺) .

The Mechanism of Interference: When TFA cleaves the Mmt group, it generates a resonance-stabilized Mmt carbocation. This cation is a potent electrophile. If left unchecked, it can react with any available nucleophile. The most likely target is the very thiol you just deprotected, leading to immediate re-protection and lowering the yield of your free cysteine. Other nucleophilic side chains, such as those on Tryptophan (Trp) and Methionine (Met), are also at risk of alkylation.

The Solution: Scavengers To prevent this, you must include a scavenger in your deprotection cocktail. The scavenger's role is to irreversibly trap the Mmt cation.

  • Recommended Scavengers: Trialkylsilanes like Triisopropylsilane (TIS) or Triethylsilane (TES) are the gold standard.[2] They react rapidly with the carbocation via hydride transfer to form an inert hydrocarbon.

  • Working Concentration: A concentration of 1-5% (v/v) of TIS or TES in the deprotection solution is highly effective.[8]

The diagram below illustrates this critical process.

Caption: Mechanism of Mmt cleavage and scavenger action.
Q4: How can I definitively verify the disulfide connectivity of my final peptide?

Visual confirmation of a single peak on an HPLC is a good indicator, but it is not definitive proof. The most reliable method for confirming disulfide bond patterns is Mass Spectrometry (MS) coupled with enzymatic digestion under non-reducing conditions .[9][10]

The Workflow:

  • Non-Reducing Digestion: The purified peptide is digested with a protease (e.g., Trypsin, chymotrypsin) under conditions that preserve the disulfide bonds (i.e., no DTT or other reducing agents).

  • LC-MS/MS Analysis: The resulting peptide fragments are analyzed by LC-MS/MS.

  • Data Analysis: You will search for parent ions whose masses correspond to two peptide fragments covalently linked by a disulfide bond. For example, if Cys-5 is linked to Cys-12, you will find a single species in the mass spectrum whose mass is equal to (mass of fragment containing Cys-5) + (mass of fragment containing Cys-12) - 2 Da (for the two hydrogens lost during bond formation). Tandem MS (MS/MS) fragmentation of this parent ion will then confirm the sequences of the two constituent peptides.[9][11]

This method unambiguously identifies which cysteine residues are connected.

Troubleshooting and Optimization Guide

This table summarizes common problems, their probable causes, and the recommended solutions to mitigate disulfide scrambling and other side reactions.

Problem Probable Cause(s) Recommended Solution(s)
Multiple peaks with correct mass in HPLC/MS. Disulfide Scrambling: Free thiols are attacking existing disulfide bonds.1. Maintain Acidic pH: Ensure all solutions remain acidic (pH < 6.5) after deprotection and before oxidation to keep thiols protonated and non-nucleophilic.[3][4] 2. Thorough Washing: After Mmt deprotection, wash the resin thoroughly with DCM followed by an acidic wash (e.g., 0.5% Acetic Acid in DMF) to remove any residual base.
Low yield of desired product; starting material present. Incomplete Mmt Deprotection: Insufficient acid exposure or short reaction time.1. Increase Repetitions: Instead of increasing TFA concentration, perform the deprotection step multiple times (e.g., 3 x 15 min) with fresh reagent each time.[7] 2. Slightly Increase TFA: As a second option, increase TFA concentration from 1% to 2%.
Low yield; side products with +218 Da mass increase. Re-alkylation by Mmt Cation: Insufficient or no scavenger was used.1. Always Use a Scavenger: Use 2-5% TIS or TES in your deprotection cocktail.[8] 2. Ensure Freshness: Trialkylsilanes can degrade. Use fresh, high-quality reagents.
Side products related to Trp or Met modification. Alkylation by Mmt Cation: The Mmt cation has reacted with other nucleophilic side chains.This is also solved by the mandatory inclusion of an effective scavenger like TIS in the deprotection cocktail.
Validated Experimental Protocols
Protocol 1: On-Resin Selective Deprotection of Cys(Mmt)

This protocol is designed for the selective removal of the Mmt group while the peptide remains attached to the solid support, leaving other acid-labile protecting groups intact.

Materials:

  • Peptide-resin with Cys(Mmt) protection

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM for 20 minutes in a reaction vessel. Drain the DCM.

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 5% TIS in DCM (v/v/v) .

  • First Deprotection Treatment: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 20 minutes at room temperature. Drain the solution. The drained solution may have a yellow-orange tint from the Mmt cation.

  • Second Deprotection Treatment: Add a fresh aliquot of the deprotection cocktail and agitate for another 20 minutes. Drain.

  • DCM Washes: Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of TFA, TIS, and the cleaved Mmt-H.

  • DMF Washes: Wash the resin with DMF (3 x 1 min) to prepare for the subsequent reaction (e.g., disulfide bond formation).

Protocol 2: On-Resin Disulfide Bond Formation

This protocol follows immediately after Protocol 1. It uses Iodine (I₂) as an oxidant to form the disulfide bond between two newly deprotected cysteine residues.

Materials:

  • Deprotected peptide-resin from Protocol 1

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

Procedure:

  • Prepare Oxidizing Solution: Prepare a solution of Iodine (approx. 10 eq. relative to the peptide) in DMF. The solution should be dark brown.

  • Oxidation: Add the Iodine solution to the washed peptide-resin. Agitate the slurry at room temperature. Monitor the reaction by taking small aliquots of resin and testing for free thiols using Ellman's test. The reaction is typically complete within 1-2 hours. The brown color of the solution should persist; if it fades, add more Iodine solution.

  • Quench and Wash: Once the reaction is complete, drain the Iodine solution. Wash the resin extensively with DMF until the filtrate is colorless.

  • Final Washes: Wash the resin with DCM (3 x 1 min) and dry under vacuum. The peptide is now ready for cleavage from the resin with its new disulfide bond intact.

Workflow and Analysis

The following diagram outlines the complete workflow from a protected peptide on resin to a fully characterized product, emphasizing the critical control points for preventing disulfide scrambling.

Mmt_Workflow cluster_crit Critical Control Points Start Start: Peptide-Resin with Cys(Mmt) Swell 1. Swell Resin in DCM Start->Swell Deprotect 2. Deprotect: 1% TFA, 5% TIS in DCM (2 x 20 min) Swell->Deprotect Wash_DCM 3. Wash with DCM Deprotect->Wash_DCM note1 Key: Prevents re-alkylation and protects other residues. Wash_DMF 4. Wash with DMF Wash_DCM->Wash_DMF Oxidize 5. Oxidize: Iodine in DMF (1-2 hours) Wash_DMF->Oxidize Wash_Final 6. Wash with DMF & DCM Oxidize->Wash_Final Cleave 7. Global Deprotection & Cleavage (e.g., TFA/TIS/H₂O) Wash_Final->Cleave Precipitate 8. Precipitate, Lyophilize Cleave->Precipitate Purify 9. Purify by RP-HPLC Precipitate->Purify Analyze 10. Analyze: a) HPLC (Purity) b) MS (Mass) c) Non-reducing digest + MS/MS (Connectivity) Purify->Analyze End End: Characterized Peptide Analyze->End

Caption: Recommended workflow for synthesis and analysis.
References
  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. University of Nebraska - Lincoln, Digital Commons.[Link]

  • A New Method for Disulfide Analysis of Peptides. PubMed.[Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Publications.[Link]

  • Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry.[Link]

  • (a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... ResearchGate.[Link]

  • Methods for Detecting Protein Disulfide Bonds. Mtoz Biolabs.[Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC.[Link]

  • Fast and accurate disulfide bridge detection. bioRxiv.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. APL.[Link]

  • Fast and Accurate Disulfide Bridge Detection. Utrecht University.[Link]

  • Cysteine protecting groups: applications in peptide and protein science. SciSpace.[Link]

  • Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase... PubMed.[Link]

  • Automated Synthesis of Cyclic Disulfide-Bridged Peptides. CEM Corporation.[Link]

  • How to prevent disulfide bond scrambling? ResearchGate.[Link]

  • How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.[Link]

  • 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. Science of Synthesis.[Link]

  • Optimizing the removal of an STmp protecting group. Biotage.[Link]

  • Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping.
  • Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. PMC.[Link]

  • Supporting Information - The Royal Society of Chemistry. RSC.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: H-D-Cys(Mmt)-OH vs. H-D-Cys(Trt)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the thiol functionality of cysteine is a critical decision. This choice p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the thiol functionality of cysteine is a critical decision. This choice profoundly impacts the synthetic strategy, particularly when aiming for complex architectures requiring regioselective disulfide bond formation. Among the acid-labile trityl-based protecting groups, the 4-methoxytrityl (Mmt) and the trityl (Trt) groups are frequently employed. This guide provides an in-depth comparison of the cleavage kinetics of H-D-Cys(Mmt)-OH and H-D-Cys(Trt)-OH, supported by experimental data and detailed protocols, to inform the rational design of peptide synthesis strategies.

The Chemical Basis of Differential Lability

The difference in acid lability between the Mmt and Trt groups stems from the electronic effects of the substituent on one of the phenyl rings. The Mmt group possesses a methoxy (-OCH₃) group at the 4-position, which is an electron-donating group. This has a significant impact on the stability of the carbocation intermediate that is formed during the acid-catalyzed cleavage of the protecting group.[1]

The cleavage mechanism proceeds via protonation of the sulfur atom, followed by the departure of the trityl carbocation. The electron-donating methoxy group in the Mmt carbocation helps to delocalize the positive charge, thereby stabilizing the carbocation to a greater extent than the unsubstituted Trt carbocation.[1] This increased stability of the Mmt carbocation intermediate leads to a lower activation energy for the cleavage reaction, rendering the Mmt group significantly more susceptible to acid-catalyzed removal.[2] Consequently, the acid-lability follows the order: Mmt > Trt.[3]

cluster_Mmt Mmt Cleavage cluster_Trt Trt Cleavage Cys-S-PG Cys-S-Protecting Group Protonated_Cys Cys-S(H+)-Protecting Group Cys-S-PG->Protonated_Cys + H+ H+ H+ Carbocation Protecting Group Carbocation Protonated_Cys->Carbocation Free_Cys Free Cysteine Protonated_Cys->Free_Cys Cleavage Mmt_Carbocation Mmt+ (stabilized by -OCH3) Protonated_Cys->Mmt_Carbocation Trt_Carbocation Trt+ Protonated_Cys->Trt_Carbocation

Caption: Acid-catalyzed cleavage of S-protected cysteine.

Comparative Cleavage Kinetics and Conditions

The practical consequence of the differential stability of the Mmt and Trt carbocations is a significant difference in the acid concentrations required for their removal. The Mmt group is classified as a "super acid-sensitive" protecting group, while the Trt group is considered moderately acid-labile.

Protecting GroupTypical Cleavage ConditionsRelative LabilityOrthogonality & Remarks
Mmt 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][5]Significantly more acid-labile than Trt[2]Orthogonal to t-Bu and Acm protecting groups. Ideal for on-resin selective deprotection to enable further modifications such as cyclization or branching.[4][5]
Trt Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)[4]Acid-labileNot orthogonal to other acid-labile groups like t-Bu. Typically removed during the final cleavage from the resin along with other side-chain protecting groups.[4]

Experimental Protocols

Protocol 1: On-Resin Deprotection of Cys(Mmt)

This protocol describes the selective removal of the Mmt group from a cysteine residue while the peptide remains attached to the solid support.

Materials:

  • Peptidyl-resin with a Mmt-protected cysteine residue

  • Deprotection Solution: 1% (v/v) TFA in DCM

  • Scavenger (optional but recommended): 5% (v/v) Triisopropylsilane (TIS) in the deprotection solution

  • Washing Solvents: DCM, Dimethylformamide (DMF)

  • Neutralization Solution (if required for subsequent steps): 5% (v/v) Diisopropylethylamine (DIEA) in DMF

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel.

  • Drain the DCM and add the deprotection solution.

  • Gently agitate the mixture at room temperature. The reaction progress can often be monitored by the appearance of a yellow color from the Mmt cation.

  • For complete removal, the treatment is typically repeated multiple times (e.g., 5 x 2 minutes).[4]

  • After the final treatment, wash the resin thoroughly with DCM.

  • If the next synthetic step requires a neutral environment, wash the resin with the neutralization solution.

  • Finally, wash the resin with DMF to prepare for the subsequent reaction.

start Start: Peptidyl-resin with Cys(Mmt) swell Swell resin in DCM start->swell deprotect Treat with 1% TFA in DCM (repeat 5x2 min) swell->deprotect wash_dcm Wash with DCM deprotect->wash_dcm neutralize Neutralize with 5% DIEA in DMF (optional) wash_dcm->neutralize wash_dmf Wash with DMF neutralize->wash_dmf end_step Ready for next step (e.g., on-resin cyclization) wash_dmf->end_step end End end_step->end

Caption: On-resin Mmt deprotection workflow.

Protocol 2: Deprotection of Cys(Trt) during Final Cleavage

This protocol describes the standard procedure for the removal of the Trt group concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin with a Trt-protected cysteine residue

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% deionized H₂O[4]

  • Cold diethyl ether

  • Dichloromethane (DCM) for washing

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel.

  • Drain the DCM and add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

start Start: Peptidyl-resin with Cys(Trt) swell Swell resin in DCM start->swell cleave Treat with 95% TFA / 2.5% TIS / 2.5% H2O (2-3 hours) swell->cleave filter Filter to separate resin cleave->filter precipitate Precipitate peptide in cold diethyl ether filter->precipitate centrifuge Centrifuge to pellet peptide precipitate->centrifuge wash_dry Wash with cold diethyl ether and dry centrifuge->wash_dry end End: Deprotected peptide wash_dry->end

Caption: Final cleavage and Trt deprotection workflow.

Conclusion and Strategic Recommendations

The choice between H-D-Cys(Mmt)-OH and H-D-Cys(Trt)-OH is fundamentally a decision based on the desired synthetic strategy and the need for orthogonality.

  • H-D-Cys(Mmt)-OH is the superior choice when selective on-resin deprotection of a cysteine residue is required. Its high acid lability allows for its removal without affecting other moderately acid-labile protecting groups such as tert-butyl (tBu). This enables the synthesis of complex peptides with specific disulfide bond patterns, branched structures, or the attachment of labels and other moieties to the cysteine thiol group while the peptide remains on the solid support.

  • H-D-Cys(Trt)-OH is a robust and cost-effective option for routine peptide synthesis where the free thiol of cysteine is only required after the final cleavage from the resin. The Trt group provides stable protection throughout the synthesis and is conveniently removed during the standard final deprotection step. However, it is not suitable for strategies requiring selective on-resin cysteine deprotection in the presence of other acid-labile groups.

References

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis | IntechOpen. Available at: [Link]

  • A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - ResearchGate. Available at: [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for H-D-Cys(Mmt)-OH Purity Analysis

Introduction: The Critical Role of Purity in Peptide Therapeutics In the development of peptide-based therapeutics, the chemical and stereochemical purity of the constituent amino acid building blocks is paramount. H-D-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Peptide Therapeutics

In the development of peptide-based therapeutics, the chemical and stereochemical purity of the constituent amino acid building blocks is paramount. H-D-Cys(Mmt)-OH, a cysteine derivative with its thiol group protected by a 4-methoxytrityl (Mmt) group, is a key component in solid-phase peptide synthesis (SPPS). The Mmt group's acid lability allows for selective deprotection under mild conditions, enabling the formation of specific disulfide bonds crucial for the structure and function of many therapeutic peptides.[1]

The presence of impurities, such as the corresponding L-enantiomer, dipeptides, or byproducts from incomplete reactions or premature deprotection, can lead to the synthesis of incorrect peptide sequences. These impurities can compromise the final drug product's efficacy, safety, and immunogenicity. Therefore, a robust, validated High-Performance Liquid Chromatography (HPLC) method is essential to ensure the purity of H-D-Cys(Mmt)-OH raw material before its use in peptide synthesis.

This guide provides a comprehensive comparison of two reversed-phase HPLC (RP-HPLC) methods for the purity analysis of H-D-Cys(Mmt)-OH. We will delve into the rationale behind the method development, present a complete validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the performance of the two methods using illustrative experimental data.[2][3]

Method Development: A Tale of Two Columns

The selection of the HPLC column and mobile phase is critical for achieving the desired separation. For protected amino acids like H-D-Cys(Mmt)-OH, which possess both hydrophobic (Mmt, Fmoc/Boc groups) and polar (carboxyl, amino groups) moieties, RP-HPLC is the method of choice.[4][5]

Primary Method: The Workhorse C18

Our primary method utilizes a standard C18 column, a versatile and widely used stationary phase in reversed-phase chromatography. The C18 alkyl chains provide excellent hydrophobic retention for the Mmt protecting group, allowing for good separation from more polar impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Rationale: TFA acts as an ion-pairing agent, sharpening peak shape for the amine and carboxyl groups. Acetonitrile is a common organic modifier providing good elution strength for hydrophobic compounds.

Alternative Method: The Phenyl-Hexyl Advantage

The alternative method employs a Phenyl-Hexyl column. The phenyl groups in this stationary phase can provide alternative selectivity through π-π interactions with the aromatic rings of the Mmt group, potentially offering better resolution for certain impurities.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale: Formic acid is a volatile buffer suitable for mass spectrometry (MS) compatibility, should the method be transferred for peak identification. The Phenyl-Hexyl phase offers a different separation mechanism that can be advantageous for resolving closely eluting impurities.

HPLC Method Validation: A Framework for Trust

A comprehensive validation protocol was designed to demonstrate that the analytical methods are suitable for their intended purpose, adhering to the ICH Q2(R1) guidelines.[2][3][6] The following parameters were assessed for both the Primary and Alternative methods.

Experimental Workflow for HPLC Method Validation

Caption: Overall workflow for the HPLC method validation process.

Comparative Performance Data

The following tables summarize the illustrative data obtained from the validation of the Primary (C18) and Alternative (Phenyl-Hexyl) methods.

Table 1: System Suitability
ParameterAcceptance CriteriaPrimary Method (C18)Alternative Method (Phenyl-Hexyl)
Tailing Factor≤ 2.01.21.1
Theoretical Plates≥ 200085009200
%RSD of Peak Area≤ 1.0% (n=6)0.4%0.3%
Table 2: Linearity and Range
ParameterAcceptance CriteriaPrimary Method (C18)Alternative Method (Phenyl-Hexyl)
Correlation Coefficient (r²)≥ 0.9990.99980.9999
Range (µg/mL)-1 - 1501 - 150
Table 3: Accuracy (Recovery)
Concentration LevelPrimary Method (C18)Alternative Method (Phenyl-Hexyl)
80%99.5%100.2%
100%100.3%100.5%
120%100.8%101.0%
Table 4: Precision (%RSD)
Precision TypePrimary Method (C18)Alternative Method (Phenyl-Hexyl)
Repeatability (Intra-day)0.6%0.5%
Intermediate Precision (Inter-day)0.9%0.8%
Table 5: LOD & LOQ
ParameterPrimary Method (C18)Alternative Method (Phenyl-Hexyl)
LOD (µg/mL)0.30.25
LOQ (µg/mL)1.00.8
Table 6: Specificity (Forced Degradation)
Stress Condition% Degradation (Primary Method)% Degradation (Alternative Method)Peak Purity
0.1 M HCl, 60°C, 4h15.2%16.5%Pass
0.1 M NaOH, RT, 1h8.5%9.1%Pass
3% H₂O₂, RT, 2h12.8%13.4%Pass
80°C, 24h5.6%6.2%Pass
UV Light (254nm), 24h3.1%3.5%Pass

Discussion and Method Comparison

Both the Primary (C18) and Alternative (Phenyl-Hexyl) methods demonstrated performance characteristics that meet the acceptance criteria for a validated HPLC purity method.[2][6]

The Alternative Method (Phenyl-Hexyl) showed slightly superior performance in terms of theoretical plates, precision, and sensitivity (LOD/LOQ). The use of formic acid makes it readily adaptable for LC-MS applications, which is a significant advantage for impurity identification during process development or stability studies. The π-π interactions offered by the phenyl-hexyl phase likely contributed to the enhanced resolution and peak shape.

The Primary Method (C18) , while marginally less sensitive, is a highly robust and reliable method. Its widespread availability and the extensive historical data on C18 columns make it an excellent choice for routine quality control applications where the primary goal is accurate and precise purity determination.

Logical Flow for Method Selection

MethodSelection Start Need for H-D-Cys(Mmt)-OH Purity Analysis Goal Primary Goal of Analysis? Start->Goal RoutineQC Routine Quality Control Goal->RoutineQC Purity Assay ImpurityID Impurity Identification & Development Support Goal->ImpurityID Characterization PrimaryMethod Select Primary Method (C18) - Robust & Reliable - Widely Available RoutineQC->PrimaryMethod AlternativeMethod Select Alternative Method (Phenyl-Hexyl) - Higher Sensitivity - MS-Compatible ImpurityID->AlternativeMethod

Caption: Decision tree for selecting the appropriate HPLC method.

Experimental Protocols

Protocol 1: Primary HPLC Method (C18)
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Sample Preparation:

    • Dissolve H-D-Cys(Mmt)-OH in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Protocol 2: Alternative HPLC Method (Phenyl-Hexyl)
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program: (Same as Primary Method)

  • Sample Preparation:

    • Dissolve H-D-Cys(Mmt)-OH in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Conclusion

Both the C18 and Phenyl-Hexyl based HPLC methods are validated and suitable for the purity analysis of H-D-Cys(Mmt)-OH. The choice between the two depends on the specific application. For routine QC, the robustness of the C18 method is advantageous. For method development, impurity characterization, and situations requiring higher sensitivity, the Phenyl-Hexyl method offers superior performance and MS compatibility. This guide provides the necessary data and rationale for researchers and drug development professionals to make an informed decision for their analytical needs, ensuring the quality and consistency of this critical raw material in peptide synthesis.

References

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 31–50. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiou, G., Sotiriou, P., Wenqing, Y., & Schäfer, W. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International journal of peptide and protein research, 47(3), 148–153. [Link]

  • Aapptec. (n.d.). Fmoc-Cys(Mmt)-OH. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Góngora-Benítez, M., Mendive-Tapia, L., Ramos-Tomillero, I., Breman, A. C., Tulla-Puche, J., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic letters, 24(47), 8654–8659. [Link]

  • CEM Corporation. (n.d.). Fmoc-Cys(Mmt)-OH. [Link]

Sources

Validation

A Comparative Guide to Cysteine Thiol Protection: Evaluating H-D-Cys(Mmt)-OH vs. H-D-Cys(StBu)-OH for Orthogonal Peptide Folding

Introduction: The Challenge of Controlled Disulfide Bond Formation In the landscape of drug development and peptide chemistry, the synthesis of complex peptides containing multiple disulfide bonds represents a significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Controlled Disulfide Bond Formation

In the landscape of drug development and peptide chemistry, the synthesis of complex peptides containing multiple disulfide bonds represents a significant synthetic hurdle. These bonds are critical for imposing conformational constraints that define a peptide's three-dimensional structure, stability, and biological activity.[1][2] The key to successfully navigating this challenge lies in the strategic use of orthogonal protecting groups for cysteine (Cys) residues.[3][4] An orthogonal protection strategy allows for the selective deprotection of one Cys pair in the presence of others, enabling regioselective disulfide bond formation in a stepwise and controlled manner.[3][5]

Among the diverse arsenal of thiol protecting groups available to peptide chemists, the 4-methoxytrityl (Mmt) and the tert-butylsulfenyl (StBu) groups have emerged as powerful and distinct tools. This guide provides an in-depth, data-supported comparison of H-D-Cys(Mmt)-OH and H-D-Cys(StBu)-OH, moving beyond a simple catalog of features to explain the causality behind experimental choices. We will evaluate their performance, explore their unique deprotection mechanisms, and provide field-proven protocols to empower researchers in designing robust strategies for directed peptide folding.

Pillar 1: The Fundamental Chemistry of Mmt and StBu Protection

The choice between Mmt and StBu protection is fundamentally a choice between two disparate chemical philosophies for deprotection: acid-lability versus reductive cleavage. Understanding their core mechanisms is crucial for designing a successful orthogonal strategy.

H-D-Cys(Mmt)-OH: The Acid-Labile Sentinel

The monomethoxytrityl (Mmt) group is a derivative of the trityl group, rendered significantly more acid-labile by the electron-donating effect of the methoxy substituent.[6] This heightened sensitivity allows for its cleavage under exceptionally mild acidic conditions, which forms the basis of its orthogonality.

  • Protection Mechanism: The bulky Mmt group shields the reactive thiol of the cysteine side chain, preventing unwanted oxidation or side reactions during peptide synthesis.[7]

  • Deprotection Mechanism: Cleavage is achieved via an acid-catalyzed mechanism. Treatment with a very dilute solution of trifluoroacetic acid (TFA), typically 1-2% in dichloromethane (DCM), protonates the ether linkage, leading to the release of the stable Mmt cation.[8][9] This cation is intensely colored, allowing for the convenient spectrophotometric monitoring of the deprotection reaction's progress at approximately 460-470 nm.[9] The released carbocation must be trapped by a scavenger, such as triisopropylsilane (TIS), to prevent side reactions.[8]

H-D-Cys(StBu)-OH: The Reductively Cleaved Shield

The tert-butylsulfenyl (StBu) group is a mixed disulfide, offering robust protection for the cysteine thiol. Its stability profile is markedly different from Mmt, providing a truly orthogonal axis for deprotection.

  • Protection Mechanism: The StBu group protects the cysteine thiol as a disulfide linkage, which is stable under the acidic and basic conditions commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS).[1][10]

  • Deprotection Mechanism: The StBu group is immune to acidic cleavage. Instead, it is removed via reduction of the disulfide bond. This is typically accomplished using mild reducing agents like thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol) or trialkylphosphines (e.g., tris(2-carboxyethyl)phosphine (TCEP)).[1][11] This reductive cleavage liberates the free sulfhydryl group, ready for oxidation to form the desired disulfide bridge.[1]

Pillar 2: Head-to-Head Performance Evaluation

The practical utility of a protecting group is defined by its stability, ease of removal, and compatibility with other synthetic steps. Here, we compare Mmt and StBu across key performance metrics.

Orthogonality and Deprotection Conditions

The primary advantage of using Mmt and StBu in concert is their complete orthogonality. The conditions required to cleave one group leave the other entirely intact, which is the cornerstone of regioselective disulfide bond formation.

FeatureH-D-Cys(Mmt)-OHH-D-Cys(StBu)-OHOrthogonality Insight
Deprotection Reagent 1-2% TFA in DCM with scavenger (e.g., TIS)[9]Mild reducing agents (e.g., DTT, TCEP, tributylphosphine)[1][12]Excellent. Acidic deprotection of Mmt does not affect StBu. Reductive cleavage of StBu does not affect Mmt.
Stability to Fmoc Deprotection Stable to 20% piperidine in DMF.Stable to 20% piperidine in DMF.[1]Both are fully compatible with standard Fmoc-SPPS protocols.
Stability to Final Cleavage Cleaved by standard TFA cleavage cocktails (e.g., 95% TFA).[4]Stable to TFA, provided thiol scavengers are not used.StBu offers the option to cleave the peptide from the resin while keeping the Cys(StBu) protection intact for subsequent solution-phase folding.
Reaction Monitoring Release of colored Mmt cation can be monitored spectrophotometrically.Typically monitored by analytical HPLC and mass spectrometry of cleaved aliquots.Mmt offers a convenient, real-time method for monitoring on-resin deprotection.
Deprotection Efficiency and Potential Challenges

While theoretically straightforward, the practical efficiency of deprotection can be influenced by the peptide sequence and reaction conditions.

Mmt Deprotection: The removal of Mmt is generally efficient and rapid. However, incomplete removal can occur, necessitating multiple treatments. Optimization studies have shown that repeated, short treatments can be more effective than a single, prolonged treatment.

Table 1: Representative Data for On-Resin Mmt Deprotection Optimization (Data adapted from optimization experiments)[9][13]

Treatment Conditions (2% TFA, 5% TIS in DCM)Approximate Deprotection Efficiency
10 min x 1 treatment~60%
10 min x 3 treatments~85%
10 min x 5 treatments>95%

StBu Deprotection: The removal of the StBu group can be more challenging and is sometimes sequence-dependent.[12] Studies have reported difficulties in deprotecting Cys(StBu) residues in certain peptide sequences, requiring elevated temperatures or prolonged reaction times with reagents like β-mercaptoethanol.[12] Newer reagents have been developed to address this, but it remains a critical consideration.[14][15] Incomplete deprotection can lead to side products or failed disulfide bond formation.

Pillar 3: Strategic Application & Experimental Protocols

The true test of these protecting groups is their application in a multi-step, orthogonal synthesis. A common strategy for a three-disulfide bond peptide involves the use of Cys(Mmt), Cys(StBu), and a third group, such as Cys(Acm), which is removed by iodine oxidation.

Workflow for Orthogonal Disulfide Bond Formation

The following diagram illustrates a logical workflow for the sequential, on-resin formation of two disulfide bonds using Mmt and StBu protection, followed by a third after cleavage.

Orthogonal_Folding Resin Peptide-Resin Cys(Mmt) Cys(Mmt) Cys(StBu) Cys(StBu) Cys(Acm) Cys(Acm) Step1 Step 1: Mmt Deprotection 1-2% TFA / TIS in DCM Resin->Step1 Ox1 Step 2: Oxidation 1 (e.g., NCS, I₂) Step1->Ox1 Intermediate1 First Disulfide Formed Cys-Cys Cys(StBu) Cys(StBu) Cys(Acm) Cys(Acm) Ox1->Intermediate1 Step2 Step 3: StBu Deprotection DTT or TCEP Intermediate1->Step2 Ox2 Step 4: Oxidation 2 (e.g., NCS, I₂) Step2->Ox2 Intermediate2 Second Disulfide Formed Cys-Cys Cys-Cys Cys(Acm) Cys(Acm) Ox2->Intermediate2 Cleavage Step 5: Final Cleavage TFA Cocktail Intermediate2->Cleavage Purify Purify Acm-Peptide Cleavage->Purify Step3 Step 6: Acm Deprotection Iodine Purify->Step3 FinalPeptide Final Folded Peptide (Three Disulfide Bonds) Step3->FinalPeptide Conotoxin_Strategy Start Peptide-Resin with Cys(Mmt) and Cys(StBu) Deprotect Selective Mmt Deprotection (1% TFA) Start->Deprotect Thiol Free Thiol Generated -SH Deprotect->Thiol Exchange Intramolecular Thiol-Disulfide Exchange Thiol->Exchange attacks Cys(StBu) Product First Disulfide Bond Formed (Cys-Cys) Exchange->Product

Caption: Thiol-disulfide exchange strategy using Mmt and StBu deprotection.

Conclusion and Recommendations

Both H-D-Cys(Mmt)-OH and H-D-Cys(StBu)-OH are indispensable tools for the synthesis of complex, multi-disulfide peptides. They are not competitors but rather complementary partners in a robust orthogonal protection strategy.

  • Choose H-D-Cys(Mmt)-OH when:

    • You require a highly acid-labile group for on-resin modifications.

    • You need to form the first disulfide bond under very mild conditions while other acid-labile groups (like t-butyl on Asp, Glu, etc.) remain protected.

    • Real-time spectrophotometric monitoring of deprotection is desired.

  • Choose H-D-Cys(StBu)-OH when:

    • You need a protecting group that is exceptionally stable to both acidic and basic conditions throughout the synthesis. [1] * You plan to cleave the peptide from the resin with its Cys residues still protected for a solution-phase folding strategy.

    • A reductive cleavage step is compatible with your overall synthetic design.

Ultimately, the decision rests on the desired disulfide bridge architecture and the overall synthetic plan. The combination of Mmt (mild acid-labile) and StBu (reductively labile), often paired with a third group like Acm (removed by oxidation), provides the chemist with three truly orthogonal pathways, enabling the precise and directed folding of even the most challenging cysteine-rich peptides. [20]

References
  • The Chemistry Behind Fmoc-Cys(StBu)-OH: Applications in Peptide Design. Self-published by a chemical supplier.
  • Protocol for Selective Deprotection of the Mtt Group. Benchchem.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Source Not Available.
  • Cysteine protecting groups: applications in peptide and protein science. RSC Publishing.
  • (a) Cys thiol protection with the tert-butylsulphenyl (StBu) protecting... ResearchGate.
  • How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
  • (a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... ResearchGate.
  • A Comparative Guide to Cysteine Protecting Groups: Fmoc-Cys(S-tert-butylthio)-OH vs. Benchchem.
  • Application Notes and Protocols: Selective Cleavage of the Monomethoxytrityl (Mmt) Group. Benchchem.
  • Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters.
  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D1CS00271F.
  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
  • The Sentinel of Synthesis: An In-depth Technical Guide to Monomethoxytrityl (Mmt) Protection. Benchchem.
  • Cysteine protecting groups: applications in peptide and protein science. SciSpace.
  • Regioselective Formation, Using Orthogonal Cysteine Protection, of an α-Conotoxin Dimer Peptide Containing Four Disulfide Bonds. Organic Letters - ACS Publications.
  • Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. PubMed.
  • Cysteine Protecting Groups Applications in Peptide and Protein Science. Scribd.
  • Optimizing the removal of an STmp protecting group. Biotage.
  • Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. PMC - NIH.
  • Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design. MDPI.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling H-D-Cys(Mmt)-OH

Executive Summary & Chemical Profile (CAS: 926935-33-3), chemically defined as (2S)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid, is a highly specialized amino acid derivative[1]. It is primarily ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile (CAS: 926935-33-3), chemically defined as (2S)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid, is a highly specialized amino acid derivative[1]. It is primarily utilized in Solid-Phase Peptide Synthesis (SPPS) for the [2]. The monomethoxytrityl (Mmt) protecting group on the cysteine thiol is exceptionally acid-labile. This mechanistic feature allows for (1-2% TFA) while preserving more robust protecting groups like tert-butyl (tBu) or standard trityl (Trt)[3].

Because of its specific chemical properties and the hazardous solvents required for its activation and deprotection, handling this reagent requires a stringent, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows.

Risk Assessment & Hazard Causality

As an application scientist, it is crucial to understand that the hazard profile of H-D-Cys(Mmt)-OH is twofold:

  • The Reagent (Powder Form): The compound itself is a fine, lyophilized powder[1]. While it lacks acute systemic toxicity, aerosolization during weighing presents a mechanical inhalation hazard to the respiratory tract. Furthermore, static charge buildup can cause the powder to scatter, increasing exposure risk and leading to costly loss of the reagent.

  • The Operational Matrix (Solvents & Reagents): The true chemical hazards emerge during solubilization and coupling. H-D-Cys(Mmt)-OH is typically dissolved in N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM), and later deprotected using TFA[2]. Your PPE must be rated not just for the benign powder, but for the aggressive, permeable solvents used in the workflow.

Core PPE Protocol (The "Armor")

PPE CategorySpecificationCausality / Scientific Rationale
Respiratory N95/FFP2 Respirator or Fume HoodPrevents inhalation of aerosolized micro-particulates during the weighing of the fine, static-prone powder.
Hand Protection 100% Nitrile Gloves (Min. 4 mil)Protects against powder contact and prevents contamination of the reagent by skin oils/RNases. Note: Double-glove if handling with DCM, as DCM rapidly permeates standard nitrile.
Eye Protection Chemical Splash GogglesEssential during the solubilization phase to protect against accidental splashes of DMF, DCM, or TFA.
Body Protection Flame-Resistant Lab CoatProvides a barrier against chemical spills and is mandatory when working with flammable organic solvents (e.g., DCM, DMF) used in SPPS.

Operational Workflow: Step-by-Step Methodology

Every protocol in the laboratory must be a self-validating system to ensure both safety and experimental integrity.

Step 1: Environmental Preparation

  • Action: Ensure the fume hood face velocity is calibrated between 80–120 feet per minute (fpm).

  • Validation: Check the digital airflow monitor prior to opening the reagent vial. A stable reading validates that aerosolized particulates will be contained.

Step 2: Weighing & Transfer

  • Action: Allow the desiccated vial of H-D-Cys(Mmt)-OH to reach room temperature before opening. This prevents condensation, which can cause premature hydrolysis of the Mmt group[3]. Use an anti-static gun (Zerostat) or an anti-static weighing boat. Don your N95 mask and nitrile gloves.

  • Validation: The powder should transfer cleanly without clinging to the spatula or the sides of the weigh boat, ensuring accurate stoichiometric calculations for peptide coupling.

Step 3: Solubilization

  • Action: Transfer the weighed powder to a clean, dry vial inside the fume hood. Add the required volume of coupling solvent (e.g., DMF or NMP) and activating reagents (e.g., HATU, DIPEA).

  • Validation: The solution should become completely clear within minutes. Any lingering turbidity indicates incomplete dissolution or moisture contamination.

Step 4: Orthogonal Deprotection

  • Action: To selectively remove the Mmt group without cleaving the peptide from the resin or removing Trt groups, treat the resin with 1-2% TFA in DCM containing scavengers (e.g., 1-5% Triisopropylsilane)[2].

  • Validation: Monitor the cleavage effluent. The cleaved Mmt cation produces a distinct yellow/orange color in acidic solution; the disappearance of this color in subsequent washes visually validates that complete deprotection has been achieved.

Mandatory Visualization

G Storage Storage (2-8°C, Desiccated) Weighing Weighing & Transfer (Ventilated Enclosure) Storage->Weighing Don PPE (Gloves, Mask) Solubilization Solubilization (DMF/DCM in Fume Hood) Weighing->Solubilization Transfer to Hood Coupling Peptide Coupling (SPPS Reactor) Solubilization->Coupling Add Activators Waste Waste Disposal (Organic Solvent Waste) Solubilization->Waste Contaminated Vials Deprotection Mmt Deprotection (1-2% TFA) Coupling->Deprotection Orthogonal Cleavage Deprotection->Waste Acidic Effluent

Workflow for the safe handling and orthogonal deprotection of H-D-Cys(Mmt)-OH in SPPS.

Disposal Plan

Proper disposal is critical to maintaining laboratory safety and environmental compliance:

  • Solid Waste: Dispose of empty reagent vials, contaminated weighing boats, and used nitrile gloves in a designated, biohazard-free solid chemical waste bin.

  • Liquid Waste (Halogenated): Any effluent containing DCM or TFA from the deprotection step must be segregated into a clearly labeled "Halogenated Organic Waste" container to comply with EPA/local regulations.

  • Liquid Waste (Non-Halogenated): Wash steps utilizing pure DMF or NMP should be directed to the "Non-Halogenated Organic Waste" container. Mixing these with halogenated waste can lead to dangerous cross-reactions and significantly increases institutional disposal costs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25015247, H-D-Cys(Mmt)-OH." PubChem,[Link]

  • Góngora-Benítez, M., et al. "Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap." Organic Letters, vol. 14, no. 21, 2012, pp. 5472-5475. ACS Publications,[Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. ACS Publications,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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